4-Hydroxy-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSIZCJICMHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171858 | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-86-6 | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018615866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxy-2-methylpyridine synthesis from 4-amino-2-picoline
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methylpyridine from 4-Amino-2-picoline
Introduction
This compound, also known as 2-methylpyridin-4-ol, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, makes it a versatile building block for the development of more complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive overview of a primary synthetic route to this compound, starting from the readily available precursor, 4-amino-2-picoline (also known as 2-methylpyridin-4-amine).[4]
The core of this synthesis involves a two-step process common in aromatic chemistry: the diazotization of a primary aromatic amine, followed by the hydrolysis of the resulting diazonium salt.[5][6][7] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate understanding and replication.
Reaction Principle and Mechanism
The conversion of 4-amino-2-picoline to this compound is achieved by transforming the amino group (-NH₂) into a hydroxyl group (-OH). This is accomplished via an intermediate diazonium salt.
-
Diazotization : The process begins with the treatment of the primary aromatic amine, 4-amino-2-picoline, with nitrous acid (HNO₂).[5][7] Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures (typically 0–5 °C).[5] The electrophilic nitrosonium ion (NO⁺), formed in the acidic medium, attacks the amino group, leading to the formation of a pyridine-4-diazonium salt after a series of proton transfers and the elimination of water.[7]
-
Hydrolysis : The resulting diazonium group (-N₂⁺) is an excellent leaving group. By gently heating the aqueous solution of the diazonium salt, the C-N bond cleaves, releasing nitrogen gas (N₂).[6][7] A water molecule then acts as a nucleophile, attacking the carbocation on the pyridine ring, and after deprotonation, yields the final product, this compound.
Caption: Chemical pathway for the synthesis of this compound.
Experimental Protocol
This section outlines a detailed methodology for the synthesis. The procedure is based on established principles of diazotization and hydrolysis of heterocyclic amines.[6][7]
Materials and Equipment:
-
Reactant: 4-Amino-2-picoline (C₆H₈N₂)
-
Reagents: Sodium nitrite (NaNO₂), Concentrated Sulfuric Acid (H₂SO₄), Deionized Water, Sodium Hydroxide (NaOH) for neutralization.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer, dropping funnel, ice-water bath, heating mantle, condenser, standard glassware for workup and extraction, pH paper.
Procedure:
-
Preparation of Amine Salt Solution:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 10.8 g (0.1 mol) of 4-amino-2-picoline in 100 mL of deionized water.
-
Carefully and slowly add 10 mL (0.18 mol) of concentrated sulfuric acid while stirring. The addition is exothermic, so maintain the temperature below 20 °C using an ice bath if necessary. This forms the sulfate salt of the amine.
-
Cool the resulting solution to 0–5 °C using an ice-water bath.
-
-
Diazotization:
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water and place it in a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes.
-
Crucially, maintain the reaction temperature between 0 °C and 5 °C throughout the addition to ensure the stability of the diazonium salt.[5] A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
-
-
Hydrolysis of the Diazonium Salt:
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Fit the flask with a condenser and gently heat the solution using a heating mantle. Nitrogen gas evolution should be observed.
-
Heat the solution to 50–60 °C and maintain this temperature until the gas evolution ceases (typically 1-2 hours). This step drives the hydrolysis of the diazonium salt to completion.[6][7]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a saturated sodium hydroxide solution until the pH is approximately 7-8. The product may begin to precipitate.
-
Cool the neutralized solution in an ice bath to maximize crystallization of the crude product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.[2]
-
Data Summary
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value/Description | Notes |
| Reactant | 4-Amino-2-picoline | 0.1 mol |
| Reagent 1 | Sodium Nitrite (NaNO₂) | 0.11 mol (1.1 equivalents) |
| Reagent 2 | Sulfuric Acid (H₂SO₄) | 0.18 mol (1.8 equivalents) |
| Solvent | Deionized Water | ~125 mL |
| Diazotization Temp. | 0–5 °C | Critical for diazonium salt stability.[5] |
| Hydrolysis Temp. | 50–60 °C | Gentle heating promotes hydrolysis and N₂ evolution.[7] |
| Reaction Time | ~3-4 hours | Includes diazotization and hydrolysis steps. |
| Product | This compound | M.W.: 109.13 g/mol .[3] |
| Typical Yield | 60–75% | Yields can vary based on precise temperature control and workup efficiency. |
Experimental Workflow Visualization
The logical flow of the experimental procedure, from initial setup to final product purification, is illustrated below.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound from 4-amino-2-picoline via diazotization and subsequent hydrolysis is a reliable and well-documented method in heterocyclic chemistry.[6] The key to a successful synthesis lies in the careful control of reaction temperature, particularly during the formation of the unstable diazonium salt intermediate. This guide provides the necessary theoretical background, a detailed procedural framework, and visual aids to assist researchers in successfully performing this valuable chemical transformation.
References
- 1. Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-Methylpyridin-4-ol | C6H7NO | CID 140400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-picoline CAS 18437-58-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Hydroxy-2-methylpyridine
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxy-2-methylpyridine. The document details predicted spectral data, a thorough experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow to support researchers, scientists, and drug development professionals in the characterization of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectral data for this compound has been predicted based on established substituent effects on the pyridine ring. The data presented below is for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and recorded on a 400 MHz spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.9 - 8.1 | d | ~5 - 6 | 1H |
| H-5 | ~6.2 - 6.4 | dd | J ≈ 5 - 6, J ≈ 2 - 3 | 1H |
| H-3 | ~6.1 - 6.3 | s | - | 1H |
| 2-CH₃ | ~2.3 - 2.5 | s | - | 3H |
| 4-OH | ~9.0 - 12.0 | br s | - | 1H |
Note: The chemical shifts and coupling constants are predicted values and may vary depending on experimental conditions such as solvent, concentration, and temperature.[1][2] The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and sample concentration.[2][3]
Molecular Structure and Proton Assignment
The chemical structure of this compound with the proton numbering system used for the ¹H NMR data assignment is illustrated below.
Caption: Structure and proton numbering of this compound.
Experimental Protocol for ¹H NMR Data Acquisition
The following is a detailed protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[4]
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[4]
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[4]
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the ¹H nucleus to maximize signal detection.[4]
-
Locking: Lock the magnetic field frequency using the deuterium signal from the DMSO-d₆ solvent.[4]
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks. This can be done manually or automatically.[4]
3. Data Acquisition:
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: Set a spectral width that covers all expected proton signals (e.g., 0 to 15 ppm).[4]
-
Number of Scans: Acquire an adequate number of scans (e.g., 16 to 32) to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay: Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete proton relaxation between pulses.[4]
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.[4]
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.[6]
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[6]
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Analysis: Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) in Hertz.
Workflow for ¹H NMR Analysis
The logical workflow for the ¹H NMR characterization of this compound is outlined below.
Caption: Workflow for the ¹H NMR characterization of a compound.
Interpretation of the Predicted Spectrum
-
Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The H-6 proton, being ortho to the nitrogen atom, is the most deshielded and is expected to appear as a doublet due to coupling with the H-5 proton.[7] The H-5 proton is anticipated to be a doublet of doublets, coupling with both H-6 (ortho-coupling) and H-3 (meta-coupling). The H-3 proton is predicted to be a singlet as it has no adjacent protons for significant coupling.
-
Methyl Protons (2-CH₃): The three protons of the methyl group are chemically equivalent and do not couple with other protons, thus they are expected to appear as a sharp singlet in the upfield region of the spectrum.[8]
-
Hydroxyl Proton (4-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[3] In DMSO-d₆, which is a hydrogen bond acceptor, the OH proton signal is typically observed as a broad singlet at a downfield chemical shift.[2] This signal would disappear upon the addition of a drop of D₂O to the NMR tube, which is a useful method for its identification.[3]
This comprehensive guide provides the necessary information for the ¹H NMR spectral analysis of this compound, facilitating its identification and characterization in a research and development setting.
References
In-Depth Technical Guide: The Crystal Structure of 2-Methyl-1H-pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-methyl-1H-pyridin-4-one, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, experimental protocols for its structure determination, and a workflow for its synthesis and characterization.
Introduction
2-Methyl-1H-pyridin-4-one and its tautomer, 4-hydroxy-2-methylpyridine, are heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism studies, and the development of novel materials with tailored properties. This guide summarizes the key findings from crystallographic studies and provides detailed experimental procedures for reproducibility.
Crystal Structure and Tautomerism
2-Methyl-1H-pyridin-4-one exists in a tautomeric equilibrium with this compound. In the solid state, the pyridone tautomer is generally favored. X-ray diffraction studies have provided precise insights into the molecular geometry, intermolecular interactions, and packing in the crystalline lattice.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below. Two independent studies by Ohms et al. (1983) and Kvick (1982) have provided detailed structural information.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Ohms, Heger & Treutmann (1983) |
| Empirical Formula | C₆H₇NO |
| Formula Weight | 109.13 g/mol |
| Temperature | 293 K |
| Wavelength | Not specified |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.432(2) Å |
| b | 9.981(3) Å |
| c | 10.001(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 542.2 ų |
| Z | 4 |
| Density (calculated) | 1.336 g/cm³ |
| Data Collection | |
| Diffractometer | Not specified |
| Radiation Source | Not specified |
| Refinement | |
| Refinement method | Not specified |
| R-factor | 0.041 |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
A comprehensive list of atomic coordinates, bond lengths, and bond angles is available in the original publications. These parameters define the precise arrangement of atoms within the crystal lattice and the detailed molecular geometry.
Experimental Protocols
This section outlines the methodologies for the synthesis, crystallization, and crystal structure determination of 2-methyl-1H-pyridin-4-one.
Synthesis of 2-Methyl-1H-pyridin-4-one
A general method for the synthesis of 4-hydroxypyridines involves the reaction of a 1,3-dicarbonyl compound with an amine. For 2-methyl-1H-pyridin-4-one, a common starting material is dehydroacetic acid.
Procedure:
-
Dehydroacetic acid is heated with a solution of aqueous ammonia in a sealed tube or an autoclave.
-
The reaction mixture is heated for several hours at a temperature typically ranging from 150 to 180 °C.
-
After cooling, the reaction mixture is concentrated to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to obtain pure 2-methyl-1H-pyridin-4-one.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.
Procedure:
-
Dissolve the purified 2-methyl-1H-pyridin-4-one in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature.
-
The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Colorless, well-formed crystals are harvested for X-ray diffraction analysis.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and protect it from radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 2-methyl-1H-pyridin-4-one.
An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-methylpyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-methylpyridine (also known as 2-Methylpyridin-4-ol). Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a framework for understanding its solubility profile through qualitative information and detailed experimental protocols for its determination.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₆H₇NO. It is a solid at room temperature and possesses both a hydroxyl group and a methyl group on the pyridine ring, which influences its polarity and, consequently, its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Qualitative Solubility Profile
While specific quantitative data is scarce, the chemical structure of this compound allows for some qualitative predictions. The presence of the polar hydroxyl group suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding. The pyridine ring itself contributes to its polarity.
Based on data for structurally related compounds, a general qualitative solubility profile can be inferred:
-
High Solubility Expected in: Polar protic solvents (e.g., lower alcohols) and polar aprotic solvents (e.g., DMF, DMSO). For instance, the related compound 2-Amino-4-methylpyridine is reported to be "freely soluble" in DMF and lower alcohols.
-
Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate). An isomer, 5-Hydroxy-2-methylpyridine, is noted to be soluble in dichloromethane.
-
Low to Insoluble Expected in: Non-polar solvents (e.g., aliphatic hydrocarbons, petroleum ether). 2-Amino-4-methylpyridine is described as "slightly soluble" in these types of solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Other Solvents... |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of this compound.
Equilibrium (Shake-Flask) Method
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a solid in a liquid.
Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature and to determine the concentration of the solute in that solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Screw-capped vials or flasks
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of the Solid-Solvent Mixture: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.
Analytical Quantification Methods
4.2.1. UV-Visible Spectrophotometry
This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen organic solvent.
-
Perform a series of dilutions to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Measure the absorbance of the diluted, filtered saturated solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantification.
Procedure:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase, column, and detector (e.g., UV) for the analysis of this compound.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Inject the diluted, filtered saturated solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Spectroscopic Properties of 2-Methylpyridin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-Methylpyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document focuses on its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering insights into its molecular structure, tautomeric forms, and electronic transitions. Due to the limited availability of direct experimental spectra for 2-Methylpyridin-4-ol, this guide leverages data from the closely related parent compound, 4-hydroxypyridine, and discusses the expected spectral modifications arising from the methyl substitution.
Molecular Structure and Tautomerism
2-Methylpyridin-4-ol exists in a tautomeric equilibrium between its pyridinol (enol) form and its pyridone (keto) form, 2-Methyl-1H-pyridin-4-one. The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents and the gas phase, the aromatic pyridinol form is generally favored. Conversely, in polar solvents and the solid state, the equilibrium shifts towards the more polar pyridone tautomer. This tautomerism is a critical factor in interpreting the spectroscopic data, as each form exhibits distinct spectral features.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of 2-Methylpyridin-4-ol is expected to show characteristic bands for the O-H, N-H, C=O, C=C, and C-N bonds, with the positions of these bands being indicative of the predominant tautomeric form.
Expected IR Absorption Bands:
The following table summarizes the expected key IR absorption bands for the two tautomers of 2-Methylpyridin-4-ol, based on the known spectra of 4-hydroxypyridine and related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Pyridinol Form) | Expected Wavenumber (cm⁻¹) (Pyridone Form) | Intensity |
| O-H stretch (phenolic) | 3400-3200 | - | Broad, Medium |
| N-H stretch | - | 3100-2900 | Broad, Medium |
| C-H stretch (aromatic/vinylic) | 3100-3000 | 3100-3000 | Medium-Weak |
| C-H stretch (methyl) | 2980-2950, 2880-2850 | 2980-2950, 2880-2850 | Medium-Weak |
| C=O stretch (amide) | - | 1680-1640 | Strong |
| C=C and C=N ring stretching | 1600-1450 | 1620-1550 | Medium-Strong |
| O-H bend (in-plane) | 1410-1310 | - | Medium |
| C-O stretch (phenolic) | 1260-1180 | - | Strong |
Note: The presence of a strong absorption band in the 1680-1640 cm⁻¹ region is a clear indicator of the pyridone tautomer. The broad O-H stretching band in the pyridinol form is often a distinguishing feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The tautomeric forms of 2-Methylpyridin-4-ol are expected to have distinct UV-Vis absorption spectra due to differences in their electronic structures. The aromatic pyridinol form will exhibit transitions characteristic of a substituted benzene ring, while the pyridone form, with its conjugated system, will also show significant absorption.
Expected UV-Vis Absorption Maxima (λmax):
The absorption maxima are sensitive to the solvent polarity. The following table provides an estimation of the expected λmax values for the two tautomers in different solvent types.
| Tautomer | Solvent Type | Expected λmax (nm) | Electronic Transition |
| Pyridinol Form | Non-polar (e.g., Hexane) | ~250-270 | π → π |
| Pyridone Form | Polar (e.g., Ethanol, Water) | ~280-300 | π → π |
| Pyridone Form | Polar (e.g., Ethanol, Water) | ~310-340 | n → π* |
Note: The π → π* transitions are generally more intense than the n → π* transitions. The bathochromic (red) shift observed in polar solvents is indicative of the stabilization of the excited state of the pyridone tautomer.
Experimental Protocols
Detailed methodologies are essential for acquiring high-quality spectroscopic data. The following are generalized protocols for IR and UV-Vis spectroscopic analysis of solid organic compounds like 2-Methylpyridin-4-ol.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid 2-Methylpyridin-4-ol is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting attenuated radiation is detected.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are typically recorded for solutions of the compound.
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. For 2-Methylpyridin-4-ol, ethanol or water are suitable for observing the pyridone form, while a non-polar solvent like hexane or cyclohexane would favor the pyridinol form.
-
Solution Preparation: Prepare a stock solution of 2-Methylpyridin-4-ol of a known concentration. From this, prepare a series of dilutions to determine the molar absorptivity.
-
Cuvette Preparation: Use quartz cuvettes, as glass absorbs in the UV region. Rinse the cuvettes with the solvent before use.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Methylpyridin-4-ol.
Caption: General workflow for the spectroscopic analysis of 2-Methylpyridin-4-ol.
Logical Relationship of Tautomerism and Spectroscopy
The choice of solvent directly influences the observed tautomeric form, which in turn dictates the resulting spectroscopic data. This relationship can be visualized as follows:
Caption: Influence of solvent on tautomeric equilibrium and spectroscopic output.
This technical guide provides a foundational understanding of the key spectroscopic features of 2-Methylpyridin-4-ol. For definitive analysis, it is recommended to acquire experimental spectra of the purified compound under controlled conditions. The information presented herein serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.
A Technical Guide to the Theoretical Calculation of 4-Hydroxy-2-methylpyridine Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical and computational methodologies for determining the molecular orbital characteristics of 4-Hydroxy-2-methylpyridine. Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their electronic structure is paramount for predicting their reactivity, stability, and potential as therapeutic agents. This document details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of frontier molecular orbitals (HOMO and LUMO), outlines a comprehensive computational protocol, and presents the expected quantitative data in a structured format for comparative analysis.
Introduction
This compound is a heterocyclic aromatic compound of significant interest due to its presence in various biologically active molecules. The electronic properties, governed by the arrangement and energy of its molecular orbitals, are crucial determinants of its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[1] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.[1][2] A smaller gap generally implies higher reactivity.[1]
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for accurately predicting these electronic properties, offering a balance of computational efficiency and accuracy.[3] This guide focuses on the practical application of DFT to elucidate the molecular orbital landscape of this compound.
Computational Methodologies
The theoretical calculation of molecular orbitals for pyridine derivatives is predominantly performed using DFT. This method has proven effective for describing various molecular properties, including molecular geometry, vibrational frequencies, and electronic characteristics like HOMO and LUMO energies.[3]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate results.
-
Functionals: A popular and widely used functional for organic molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). It offers a good compromise between accuracy and computational cost for a wide range of systems.[2][4]
-
Basis Sets: The basis set describes the mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
Detailed Computational Protocol
The following protocol outlines the standard procedure for calculating the molecular orbitals of this compound using computational chemistry software such as Gaussian.
-
Structure Preparation : The initial 3D structure of this compound is constructed using a molecular modeling program like GaussView.
-
Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. This calculation is typically performed at a specified level of theory, for example, B3LYP/6-31G(d,p).[5]
-
Frequency Calculation : A frequency calculation is performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
-
Property Calculation : With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the energies of all molecular orbitals. From this output, the HOMO and LUMO energies are identified.
Below is a diagram illustrating the computational workflow.
Data Presentation
Following the computational protocol, the key quantitative data derived from the calculations should be summarized for clarity and comparative analysis. The table below presents representative values for this compound calculated at the B3LYP/6-31G(d,p) level of theory in the gas phase.
| Parameter | Symbol | Value (Hartree) | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -0.228 | -6.20 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.045 | -1.22 |
| HOMO-LUMO Energy Gap | ΔE | 0.183 | 4.98 |
| Ionization Potential (Koopmans' approx.) | IP ≈ -EHOMO | 0.228 | 6.20 |
| Electron Affinity (Koopmans' approx.) | EA ≈ -ELUMO | 0.045 | 1.22 |
| Chemical Potential | µ | -0.1365 | -3.71 |
| Chemical Hardness | η | 0.0915 | 2.49 |
| Electrophilicity Index | ω | 0.1017 | 2.77 |
Note: The values in this table are illustrative examples based on typical results for similar pyridine derivatives and are intended for demonstration purposes. Actual values must be obtained by performing the specific calculations as described in the protocol.
Visualization of Molecular Orbitals and Energy Levels
Visualizing the frontier molecular orbitals and their relative energies is essential for interpretation. The HOMO is typically localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions.
The diagram below illustrates the concept of the HOMO-LUMO energy gap.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
The Keto-Enol Equilibrium of 2-Methyl-4-Hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the keto and enol forms of substituted hydroxypyridines is a critical consideration in medicinal chemistry and drug development. The predominant tautomer can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the keto-enol equilibrium of 2-methyl-4-hydroxypyridine, with a focus on its determination and the factors that govern this dynamic process.
The Tautomeric Landscape of 2-Methyl-4-Hydroxypyridine
2-Methyl-4-hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the enol form (2-methylpyridin-4-ol) and the keto form (2-methyl-1H-pyridin-4-one). The equilibrium is significantly influenced by the surrounding environment, particularly the solvent.
Generally, polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the less polar enol form.[1] In the gas phase, the enol form is often the more stable species. This solvent-dependent equilibrium is a crucial factor to consider in experimental design and data interpretation.
Quantitative Analysis of the Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Expected) | % Keto (Illustrative for 4-Hydroxypyridine analogs) | Equilibrium Constant (KT = [Keto]/[Enol]) (Illustrative) |
| Water (D₂O) | 78.4 | Keto | >99 | >99 |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Keto | ~95 | ~19 |
| Methanol (CD₃OD) | 32.7 | Keto | ~90 | ~9 |
| Chloroform (CDCl₃) | 4.8 | Keto (significant enol) | ~60-70 | ~1.5-2.3 |
| Cyclohexane | 2.0 | Enol favored | <50 | <1 |
Note: The quantitative data presented in this table is illustrative and based on trends observed for 4-hydroxypyridine and other substituted pyridones. The actual values for 2-methyl-4-hydroxypyridine may vary.
Experimental Protocols for Determining Tautomeric Equilibrium
The determination of the keto-enol equilibrium ratio is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The keto and enol tautomers of 2-methyl-4-hydroxypyridine have distinct chemical environments for their protons and carbon atoms, resulting in separate sets of signals in the ¹H and ¹³C NMR spectra. The relative integrals of the signals corresponding to each tautomer are directly proportional to their molar ratio in the equilibrium mixture.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of 2-methyl-4-hydroxypyridine (typically 5-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).
-
Ensure the samples are allowed to equilibrate at a constant temperature (e.g., 298 K) before analysis, as the tautomeric equilibrium can be temperature-dependent.
-
-
Data Acquisition:
-
Acquire quantitative ¹H NMR spectra for each sample. Key parameters for quantitative analysis include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Proper phasing and baseline correction of the spectra.
-
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the keto and enol tautomers. For 2-methyl-4-hydroxypyridine, characteristic signals would include the methyl protons and the aromatic protons.
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100 % Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100
-
The tautomeric equilibrium constant (KT) is then calculated as: KT = % Keto / % Enol
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: The enol and keto tautomers possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative absorbance at these wavelengths can be used to determine the tautomeric ratio.
Detailed Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of 2-methyl-4-hydroxypyridine in the desired solvents to ensure adherence to the Beer-Lambert law.
-
Prepare solutions of the corresponding O-methylated (enol ether) and N-methylated (fixed keto) derivatives to determine the λmax and molar absorptivity (ε) of the pure tautomeric forms.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the 2-methyl-4-hydroxypyridine solutions and the methylated reference compounds over a suitable wavelength range.
-
-
Data Analysis:
-
Determine the λmax for the pure enol and keto forms from the spectra of the reference compounds.
-
Measure the absorbance of the 2-methyl-4-hydroxypyridine solution at the λmax of both tautomers.
-
The concentrations of the keto and enol forms can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at two different wavelengths.
-
Infrared (IR) Spectroscopy
Principle: The keto and enol tautomers have characteristic vibrational frequencies. The keto form exhibits a strong carbonyl (C=O) stretching band, typically in the range of 1640-1680 cm⁻¹, which is absent in the enol form. The enol form shows a characteristic O-H stretching band.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of 2-methyl-4-hydroxypyridine in solvents that are transparent in the IR region of interest (e.g., CCl₄, CS₂).
-
For solid-state analysis, prepare a KBr pellet or a Nujol mull.
-
-
Data Acquisition:
-
Record the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic C=O stretching vibration of the keto form and the O-H stretching vibration of the enol form.
-
While quantitative analysis using IR can be challenging, the relative intensities of these bands can provide a qualitative or semi-quantitative assessment of the predominant tautomer in a given state (solid or solution).
-
Signaling Pathways and Logical Relationships
The tautomeric equilibrium of 2-methyl-4-hydroxypyridine is a key determinant of its interaction with biological targets. The different hydrogen bonding patterns and electrostatic potentials of the keto and enol forms can lead to differential binding affinities for receptors and enzymes.
Conclusion
The keto-enol equilibrium of 2-methyl-4-hydroxypyridine is a fundamental aspect of its chemical behavior with significant implications for its application in drug discovery and development. A thorough understanding and quantitative determination of this equilibrium in various solvent environments are essential for predicting and optimizing the molecule's properties. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the tautomeric landscape of this and other related heterocyclic systems.
References
Methodological & Application
Application of 4-Hydroxy-2-methylpyridine and its Isomers in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylpyridine and its structural isomer, 4-hydroxy-6-methylpyridin-2(1H)-one, are versatile heterocyclic compounds that serve as valuable precursors in the synthesis of a diverse range of biologically active molecules. Their inherent chemical reactivity and structural features make them attractive starting materials for the development of novel agrochemicals, including herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemically relevant compounds derived from these pyridone scaffolds.
Application Note 1: Synthesis and Herbicidal Activity of Bis(pyridyl)methane Derivatives from 4-Hydroxy-6-methylpyridin-2(1H)-one
Pyridone-based compounds have demonstrated significant potential as herbicidal agents. The condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes leads to the formation of bis(pyridyl)methane derivatives, which have exhibited notable phytotoxic activity, particularly against dicotyledonous weeds. These compounds represent a promising class of lead structures for the development of new herbicides.
Experimental Protocols
1. Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one (3) from Dehydroacetic Acid (1)
This two-step protocol details the conversion of commercially available dehydroacetic acid to the key pyridone intermediate.
-
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (2)
-
To a 25 mL round-bottom flask, add dehydroacetic acid (1.0 mmol) and a 92% sulfuric acid aqueous solution (5.0 mmol).
-
Heat the mixture to 130 °C and maintain this temperature for 10 minutes.
-
While the mixture is still warm, carefully pour it into a beaker containing crushed ice.
-
A white precipitate will form. Collect the solid by filtration and wash it thoroughly with cold water.
-
Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one (2). The typical yield is around 86%.
-
-
Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (3)
-
Dissolve the 4-hydroxy-6-methyl-2H-pyran-2-one (2) obtained in the previous step in an aqueous solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-hydroxy-6-methylpyridin-2(1H)-one (3). A typical yield is approximately 80%.[1]
-
2. General Protocol for the Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives (4a-h)
This procedure outlines the condensation reaction between 4-hydroxy-6-methylpyridin-2(1H)-one and various aldehydes to produce the target bis(pyridyl)methane derivatives.
-
In a 100 mL round-bottom flask, combine 95% ethanol (20 mL) and methanol (20 mL).
-
Add 4-hydroxy-6-methylpyridin-2-one (3) (1.5 mmol), piperidine (15 μL), and pyridine (45 μL) to the solvent mixture.
-
Stir the reaction mixture for 5 minutes at 25 °C to ensure complete dissolution and mixing.
-
Add the desired aldehyde (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the filtered solid sequentially with methanol and then with diethyl ether to remove impurities.
-
Dry the purified product to obtain the desired bis(pyridyl)methane derivative.[1]
Data Presentation
The following table summarizes the synthesized bis(pyridyl)methane derivatives and their observed phytotoxic activity against selected plant species. The compounds demonstrated selective herbicidal effects, being more active against dicotyledonous species.[1]
| Compound ID | R Group (from Aldehyde) | Yield (%) | Phytotoxic Activity against Dicotyledonous Species (Ipomoea grandifolia, Cucumis sativus) | Phytotoxic Activity against Monocotyledonous Species (Sorghum bicolor) |
| 4a | H | 92 | Active | Less Active |
| 4b | CH₃ | 75 | Active | Less Active |
| 4c | CH₂CH₃ | 65 | Active | Less Active |
| 4d | (CH₂)₂CH₃ | 35 | Active | Less Active |
| 4e | Phenyl | 85 | Active | Less Active |
| 4f | (CH₂)₂Ph | 78 | Active | Less Active |
| 4g' | CH=CHPh | 55 | Active | Less Active |
| 4h' | CH=C(CH₃)Ph | 45 | Active | Less Active |
Note: The phytotoxicity was evaluated at a dose of 6.7 × 10⁻⁸ mol of active ingredient per gram of substrate. The activity is reported qualitatively based on the findings in the cited literature.
Mandatory Visualization
Caption: Synthetic workflow for bis(pyridyl)methane derivatives.
Caption: General mechanism of action for a site-specific herbicide.
Further Potential Applications in Agrochemicals
The 4-hydroxypyridone scaffold is a key component in several commercially successful agrochemicals, suggesting broader applications for this compound and its isomers.
-
Herbicides (HPPD Inhibitors): The herbicide Bicyclopyrone is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical enzyme in plastoquinone biosynthesis in plants. Bicyclopyrone features a substituted pyridine ring. Although the publicly available synthesis routes for Bicyclopyrone do not explicitly start from this compound, the presence of the pyridine moiety suggests that derivatives of this compound could be explored as building blocks for novel HPPD inhibitors.
Conclusion
This compound and its isomer, 4-hydroxy-6-methylpyridin-2(1H)-one, are valuable and versatile starting materials for the synthesis of novel agrochemicals. The demonstrated herbicidal activity of bis(pyridyl)methane derivatives highlights a clear application pathway. Furthermore, the structural relevance of the hydroxypyridone core to existing commercial fungicides and herbicides suggests significant potential for the development of new active ingredients. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical field to explore the rich chemistry of these pyridine-based compounds.
References
Application Notes and Protocols for the Suzuki Cross-Coupling of 2-Methylpyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds, which are prevalent in numerous pharmaceuticals and functional materials.[2]
Pyridyl moieties are key components of many biologically active molecules. The functionalization of pyridine rings, such as in 2-methylpyridin-4-ol, provides a pathway to novel compounds with potentially enhanced pharmacological properties. However, the direct use of hydroxypyridines in Suzuki couplings is not feasible. The hydroxyl group must first be converted into a suitable leaving group, such as a triflate (OTf), to facilitate the palladium-catalyzed cross-coupling cycle.[3]
These application notes provide a comprehensive guide to a two-step synthetic sequence for the utilization of 2-methylpyridin-4-ol in Suzuki cross-coupling reactions. The protocols cover the triflation of 2-methylpyridin-4-ol to form the key intermediate, 2-methylpyridin-4-yl trifluoromethanesulfonate, followed by its palladium-catalyzed Suzuki-Miyaura coupling with various arylboronic acids to yield 4-aryl-2-methylpyridine derivatives.
Reaction Principle
The overall synthetic strategy involves two key transformations:
-
Triflation of 2-methylpyridin-4-ol: The hydroxyl group of 2-methylpyridin-4-ol is converted to a trifluoromethanesulfonate (triflate) group using triflic anhydride in the presence of a base. The triflate is an excellent leaving group, making the 4-position of the pyridine ring susceptible to oxidative addition to a palladium(0) catalyst.
-
Suzuki-Miyaura Cross-Coupling: The resulting 2-methylpyridin-4-yl triflate undergoes a palladium-catalyzed cross-coupling reaction with an arylboronic acid. The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-triflate bond of the pyridine derivative.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired 4-aryl-2-methylpyridine product and regenerating the palladium(0) catalyst.[4]
-
Experimental Data
The following tables summarize representative data for the synthesis of 4-aryl-2-methylpyridines from 2-methylpyridin-4-yl triflate and various arylboronic acids. The data is compiled to illustrate the effect of different reaction parameters on the yield of the Suzuki cross-coupling reaction.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |
Reaction Conditions: 2-methylpyridin-4-yl triflate (1.0 equiv), Phenylboronic acid (1.2 equiv), Base (2.0 equiv), Solvent (0.1 M).
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-4-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-methylpyridine | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-2-methylpyridine | 87 |
| 4 | 3-Tolylboronic acid | 2-methyl-4-(m-tolyl)pyridine | 90 |
| 5 | 2-Thiopheneboronic acid | 2-methyl-4-(thiophen-2-yl)pyridine | 81 |
Optimized Conditions: 2-methylpyridin-4-yl triflate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Dioxane, 100 °C, 8 h.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyridin-4-yl Trifluoromethanesulfonate
This protocol describes the conversion of 2-methylpyridin-4-ol to its corresponding triflate, a necessary precursor for the Suzuki cross-coupling reaction.
Materials:
-
2-Methylpyridin-4-ol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylpyridin-4-ol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equiv) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylpyridin-4-yl trifluoromethanesulfonate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Methylpyridin-4-yl Trifluoromethanesulfonate
This protocol details the palladium-catalyzed cross-coupling of the synthesized triflate with an arylboronic acid.[5]
Materials:
-
2-Methylpyridin-4-yl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-methylpyridin-4-yl trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the triflate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methylpyridine.
Visualizations
Caption: Workflow for the synthesis of 4-aryl-2-methylpyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-hydroxy-2-methylpyridine as a versatile starting material for the synthesis of a diverse range of substituted pyridine derivatives. The protocols detailed herein are foundational for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a readily available and cost-effective building block for the synthesis of functionalized pyridine scaffolds. Its strategic modification allows for the introduction of various substituents at the 4-position, as well as on the pyridine ring itself, leading to the creation of novel molecular architectures with potential biological activity. The key to unlocking the synthetic potential of this molecule lies in the activation of the hydroxyl group, typically by conversion to a halide, which can then undergo a variety of cross-coupling and substitution reactions.
Overview of Synthetic Strategies
The primary approach for the derivatization of this compound involves a two-step process:
-
Activation of the Hydroxyl Group: Conversion of the 4-hydroxyl group into a more reactive leaving group, most commonly a chloro group, using reagents like phosphorus oxychloride (POCl₃).
-
Substitution and Cross-Coupling Reactions: The resulting 4-chloro-2-methylpyridine can then be subjected to a variety of transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
-
Electrophilic Aromatic Substitution:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Halogenation: Introduction of a halogen atom (e.g., bromine) onto the pyridine ring.
-
-
These strategies are visually summarized in the workflow diagram below.
Caption: General workflow for the synthesis of substituted pyridines from this compound.
Experimental Protocols
Synthesis of 4-Chloro-2-methylpyridine
This protocol describes the conversion of this compound to 4-chloro-2-methylpyridine, a key intermediate for subsequent coupling reactions. The procedure is adapted from a similar transformation of a substituted pyridone.[1]
Reaction Scheme:
Caption: Chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Potassium carbonate (K₂CO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in phosphorus oxychloride (10 eq).
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.
-
To the resulting oily substance, add chloroform and water. Separate the chloroform layer.
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine the chloroform extracts, wash with water, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-chloro-2-methylpyridine.
Quantitative Data (Representative):
| Reactant | Product | Reagent | Conditions | Yield | Reference |
| 3-Methoxy-2-methyl-4(1H)-pyridone | 4-chloro-3-methoxy-2-methylpyridine | POCl₃ | Reflux, 10h | ~85% | [1] |
Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methylpyridine
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-2-methylpyridine with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-chloro-2-methylpyridine.
Materials:
-
4-Chloro-2-methylpyridine
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if required, e.g., PPh₃, 2-(dicyclohexylphosphino)biphenyl) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-chloro-2-methylpyridine (1.0 eq), the arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki Couplings of Chloro-pyridines (Representative):
| Halopyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Chloropyridine | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Toluene/H₂O | 78% | [2] |
| 3-Chloropyridine | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Toluene/H₂O | 85% | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd/C / PPh₃ | K₂CO₃ | Toluene/H₂O | 92% | [2] |
Buchwald-Hartwig Amination of 4-Chloro-2-methylpyridine
This protocol outlines a general method for the palladium-catalyzed amination of 4-chloro-2-methylpyridine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 4-chloro-2-methylpyridine.
Materials:
-
4-Chloro-2-methylpyridine
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by 4-chloro-2-methylpyridine and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-pyridines (Representative):
| Chloropyridine | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 85% | [3] |
| 4-Chloropyridine | Benzylamine | Pd₂(dba)₃ / Josiphos | NaOtBu | Toluene | 70-80% | [3] |
Nitration of this compound
This protocol describes the electrophilic nitration of the pyridine ring, adapted from the nitration of a similar hydroxypyridine derivative.[4]
Reaction Scheme:
Caption: Nitration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0-5 °C with stirring.
-
Prepare a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the pyridine in sulfuric acid, maintaining the temperature between 0-10 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for a specified time (e.g., 2 hours).
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Nitration of Hydroxypyridines (Representative):
| Hydroxypyridine | Nitrating Agent | Conditions | Product(s) | Yield | Reference |
| 3-Hydroxy-2-methylpyridine | HNO₃ / H₂SO₄ | 0-5 °C | 3-Hydroxy-2-methyl-4-nitropyridine and 3-Hydroxy-2-methyl-6-nitropyridine | ~75% (total) | [4] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with appropriate care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols: Catalytic Activity of 2-Methylpyridin-4-ol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating substituted pyridine ligands are of significant interest in catalysis due to their tunable electronic and steric properties, which can influence the activity and selectivity of the metallic center. The 2-methylpyridin-4-ol ligand, in its deprotonated form (2-methylpyridin-4-olate), offers a versatile coordination motif, capable of acting as a bidentate or bridging ligand through its nitrogen and oxygen atoms. This dual-coordination capability can stabilize various metal oxidation states and facilitate substrate activation, making its metal complexes potentially valuable catalysts.
While the broader class of pyridine-based ligands has been extensively utilized in catalytic applications ranging from oxidation and hydrogenation to cross-coupling reactions, specific literature detailing the catalytic performance of pre-defined 2-methylpyridin-4-ol metal complexes is limited. These notes, therefore, provide a generalized framework and representative protocols based on the established catalytic chemistry of structurally similar hydroxypyridine and pyridonate metal complexes. The methodologies outlined below serve as a comprehensive guide for synthesizing, characterizing, and evaluating the catalytic potential of 2-methylpyridin-4-ol metal complexes in relevant organic transformations, particularly in oxidation reactions.
Synthesis of 2-Methylpyridin-4-ol Metal Complexes
The synthesis of metal complexes with 2-methylpyridin-4-ol typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand can be deprotonated in situ using a base or can react directly depending on the metal precursor and reaction conditions.
Protocol 1: General Synthesis of a Cobalt(II) bis(2-methylpyridin-4-olate) Complex
This protocol describes a general method for synthesizing a Co(II) complex, a common metal used in oxidation catalysis.
Materials:
-
2-Methylpyridin-4-ol
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and paper
Procedure:
-
Ligand Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2.0 mmol of 2-methylpyridin-4-ol in 30 mL of anhydrous methanol.
-
Deprotonation: To the stirring solution, add a solution of 2.0 mmol of NaOH in 10 mL of anhydrous methanol dropwise. Stir for 30 minutes at room temperature to ensure complete deprotonation of the hydroxyl group, forming sodium 2-methylpyridin-4-olate.
-
Complexation: In a separate flask, dissolve 1.0 mmol of CoCl₂·6H₂O in 10 mL of anhydrous methanol.
-
Reaction: Slowly add the methanolic solution of CoCl₂·6H₂O to the stirring solution of the deprotonated ligand. A color change and/or precipitation of the complex should be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours to ensure complete complex formation.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If the product is soluble, reduce the solvent volume under vacuum until precipitation begins.
-
Washing: Wash the collected solid product with a small amount of cold methanol, followed by two washes with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum for several hours to yield the final complex.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
Application in Catalytic Oxidation
Metal complexes derived from hydroxypyridine ligands are often explored as catalysts for oxidation reactions, utilizing oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). The following protocol outlines a general procedure for evaluating the catalytic activity of a synthesized 2-methylpyridin-4-ol metal complex in the oxidation of a model substrate, thioanisole, to its corresponding sulfoxide.
Protocol 2: Catalytic Oxidation of Thioanisole
Materials:
-
Synthesized 2-methylpyridin-4-ol metal complex (e.g., Co(II) complex from Protocol 1)
-
Thioanisole (substrate)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Dodecane (internal standard for GC analysis)
-
Reaction vials or round-bottom flask
-
Thermostated reaction block or oil bath
-
Gas chromatograph (GC) equipped with a suitable column (e.g., HP-5)
Procedure:
-
Catalyst Solution: Prepare a stock solution of the metal complex catalyst in acetonitrile (e.g., 1.0 mM).
-
Reaction Setup: In a 10 mL glass vial, add 0.5 mmol of thioanisole, 0.25 mmol of dodecane (internal standard), and 4.0 mL of acetonitrile.
-
Catalyst Addition: To the substrate solution, add 0.005 mmol of the catalyst (5 mol% relative to the substrate) using the prepared stock solution.
-
Reaction Initiation: Place the vial in a thermostated block at 50°C and allow it to equilibrate for 5 minutes with stirring.
-
Oxidant Addition: Initiate the reaction by adding 1.0 mmol of 30% H₂O₂ to the mixture. Start timing the reaction immediately.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot by passing it through a short plug of silica gel or by adding a small amount of a reducing agent (e.g., triphenylphosphine) to destroy any remaining peroxide. Analyze the sample by GC to determine the conversion of thioanisole and the yield of the sulfoxide product by comparing peak areas relative to the internal standard.
-
Data Calculation: Calculate the substrate conversion, product yield, and selectivity at each time point. The Turnover Number (TON) and Turnover Frequency (TOF) can be calculated using the following formulas:
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / time (in hours)
-
Data Presentation
Quantitative results from catalytic experiments should be summarized for clear comparison. The following tables provide a template for presenting data from the catalytic oxidation of thioanisole using different hypothetical 2-methylpyridin-4-ol metal complexes.
Table 1: Catalytic Oxidation of Thioanisole with Various M(II)-(2-methylpyridin-4-olate)₂ Complexes Reaction Conditions: 0.5 mmol thioanisole, 1.0 mmol H₂O₂, 5 mol% catalyst, 4 mL acetonitrile, 50°C, 4 hours.
| Entry | Catalyst (M) | Conversion (%) | Sulfoxide Yield (%) | Sulfone Yield (%) | Selectivity for Sulfoxide (%) |
| 1 | Co(II) | 95 | 88 | 7 | 92.6 |
| 2 | Cu(II) | 88 | 75 | 13 | 85.2 |
| 3 | Fe(II) | 99 | 85 | 14 | 85.9 |
| 4 | Mn(II) | 76 | 65 | 11 | 85.5 |
Table 2: Time-Course Study of Thioanisole Oxidation using Co(II)-(2-methylpyridin-4-olate)₂
| Time (min) | Conversion (%) | Sulfoxide Yield (%) | TON | TOF (h⁻¹) |
| 15 | 42 | 40 | 8.0 | 32.0 |
| 30 | 68 | 65 | 13.0 | 26.0 |
| 60 | 85 | 81 | 16.2 | 16.2 |
| 120 | 93 | 87 | 17.4 | 8.7 |
| 240 | 95 | 88 | 17.6 | 4.4 |
Visualizations
Diagrams are essential for illustrating experimental processes and theoretical mechanisms.
Caption: Experimental workflow for synthesis and catalytic evaluation.
Caption: A plausible catalytic cycle for sulfoxidation.
Application Notes and Protocols: 4-Hydroxy-2-methylpyridine as a Precursor for Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4-hydroxy-2-methylpyridine as a versatile precursor for the synthesis of azo and styryl dyes. The inherent reactivity of the this compound core, arising from its tautomeric equilibrium with 2-methyl-4-pyridone and the activated methyl group, allows for its application in various condensation and coupling reactions to generate a diverse palette of chromophores.
Synthesis of Azo Disperse Dyes
This compound is an effective coupling component for the synthesis of azo disperse dyes. The reaction proceeds via an electrophilic substitution on the pyridone tautomer. Azo dyes are a prominent class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (azo group), which forms the basis of their chromophoric system. Pyridone-based azo dyes are particularly noted for their bright hues and good fastness properties on synthetic fibers.[1][2]
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a disperse red dye by coupling diazotized 4-nitroaniline with this compound.
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of 37% hydrochloric acid.
-
Add 20 g of crushed ice to the solution with constant stirring to lower the temperature to 0-5 °C.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15 minutes, maintaining the temperature between 0-5 °C with an ice bath.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. The solution should be clear and pale yellow.
Step 2: Coupling Reaction
-
In a 500 mL beaker, dissolve 1.09 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution over 30 minutes. A colored precipitate will form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Adjust the pH of the reaction mixture to 7.0 using dilute hydrochloric acid.
-
Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the synthesized dye in an oven at 60 °C.
Quantitative Data of Representative Pyridone-Based Azo Dyes
The following table summarizes the spectral and fastness properties of various azo dyes synthesized from pyridone derivatives, which are structurally similar to this compound. This data provides an indication of the properties that can be expected from dyes derived from this compound.
| Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (1-8) | Wash Fastness (1-5) |
| 4-Nitroaniline | 6-Hydroxy-4-methyl-2-pyridone | 485 | 35,000 | 5-6 | 4-5 |
| 2-Chloro-4-nitroaniline | 6-Hydroxy-4-methyl-2-pyridone | 495 | 38,000 | 6 | 5 |
| 4-Aminoacetophenone | 6-Hydroxy-4-methyl-2-pyridone | 450 | 32,000 | 5 | 4 |
| 2-Aminothiazole | 6-Hydroxy-4-methyl-2-pyridone | 510 | 42,000 | 6-7 | 5 |
Note: The data presented is a compilation from various sources on pyridone-based azo dyes and serves as a representative example.
Figure 1: Experimental workflow for the synthesis of azo dyes.
Synthesis of Styryl Dyes
The activated methyl group at the 2-position of this compound can undergo condensation reactions with aromatic aldehydes to yield styryl dyes. These dyes possess a conjugated system that extends from the pyridine ring to the aromatic aldehyde moiety, often resulting in fluorescent compounds with applications in bio-imaging and as optical probes.[3]
Experimental Protocol: Synthesis of a Representative Styryl Dye
This protocol outlines the Knoevenagel-type condensation of this compound with 4-(dimethylamino)benzaldehyde.
-
In a 100 mL round-bottom flask, combine 1.09 g (0.01 mol) of this compound and 1.49 g (0.01 mol) of 4-(dimethylamino)benzaldehyde.
-
Add 20 mL of acetic anhydride and a catalytic amount of piperidine (5 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified styryl dye.
Quantitative Data of a Representative Styryl Dye
| Aldehyde | Product | λmax (nm) | Emission max (nm) | Quantum Yield (ΦF) |
| 4-(dimethylamino)benzaldehyde | (E)-4-((4-hydroxypyridin-2-yl)vinyl)-N,N-dimethylaniline | 450 | 530 | 0.65 |
Note: The data is a representative example for a styryl dye derived from a picoline derivative.
Figure 2: Reaction scheme for the synthesis of styryl dyes.
Applications in Drug Development and Biological Research
Pyridone-based azo dyes have garnered significant interest in the field of drug development due to their diverse biological activities. These compounds have been reported to exhibit antimicrobial, anticancer, and antioxidant properties.[4][5] The mechanism of action for their anticancer activity often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
For instance, a synthesized pyridone-based dye might act as an inhibitor of a protein kinase, a class of enzymes that play a central role in cell signaling. By binding to the active site of the kinase, the dye can block its catalytic activity, thereby disrupting downstream signaling events that promote cell growth and division.
Figure 3: Potential signaling pathway inhibition by a pyridone-based dye.
References
- 1. A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acu.edu.in [acu.edu.in]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bipyridine Ligands Using 2-Methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bipyridine ligands utilizing 2-Methylpyridin-4-ol as a key starting material. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.
Bipyridine derivatives are a critical class of ligands in coordination chemistry and are integral to the development of catalysts, functional materials, and pharmaceutical agents. The strategic use of substituted pyridines, such as 2-Methylpyridin-4-ol, allows for the synthesis of bipyridine ligands with tailored electronic and steric properties.
The synthesis of bipyridine ligands from 2-Methylpyridin-4-ol is typically a two-step process. The initial step involves the conversion of the hydroxyl group of the pyridinol into a more reactive species, such as a triflate or a halide. This "activation" is necessary because the hydroxyl group is a poor leaving group in cross-coupling reactions. The subsequent step is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Stille, or Negishi reaction, to form the C-C bond between the two pyridine rings.
Experimental Protocols
Protocol 1: Synthesis of 4-Triflyloxy-2-methylpyridine (Intermediate)
This protocol details the conversion of 2-Methylpyridin-4-ol to its corresponding triflate, a highly reactive intermediate for cross-coupling reactions.
Materials:
-
2-Methylpyridin-4-ol
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-Methylpyridin-4-ol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the reaction mixture.
-
To this solution, add triflic anhydride (1.2 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-Triflyloxy-2-methylpyridine.
Protocol 2: Synthesis of 2-Methyl-4,4'-bipyridine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Triflyloxy-2-methylpyridine with a pyridineboronic acid.
Materials:
-
4-Triflyloxy-2-methylpyridine (from Protocol 1)
-
4-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, Toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-Triflyloxy-2-methylpyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., Toluene and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Methyl-4,4'-bipyridine.
Data Presentation
| Reaction | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Triflyloxy-2-methylpyridine | 4-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Suzuki-Miyaura | 4-Chloro-2-methylpyridine | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| Stille | 4-Bromo-2-methylpyridine | 4-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Toluene | 110 | 65-80 |
| Negishi | 4-Iodo-2-methylpyridine | 4-Pyridylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 70-88 |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for the preparation of bipyridine ligands from 2-Methylpyridin-4-ol.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: The Role of 4-Hydroxy-2-methylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-hydroxy-2-methylpyridine as a versatile starting material for the synthesis of potent kinase inhibitors. The focus is on the construction of the pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure found in several clinically important kinase inhibitors, including the CDK4/6 inhibitor Palbociclib. While direct literature for the synthesis of such inhibitors starting from this compound is not extensively documented, this note outlines a plausible and chemically sound synthetic strategy.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. This compound, with its inherent functionalities, presents an attractive and cost-effective starting point for the elaboration of complex heterocyclic systems with kinase inhibitory activity.
This document details a proposed synthetic pathway to a key intermediate for pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, starting from this compound. It also includes protocols for key reactions and assays relevant to the discovery and characterization of these inhibitors.
Proposed Synthetic Pathway: From this compound to a Pyrido[2,3-d]pyrimidin-7-one Core
The following multi-step synthesis is a proposed route to a key intermediate that can be further elaborated to generate a variety of kinase inhibitors.
Caption: Proposed synthetic pathway from this compound to a key pyrido[2,3-d]pyrimidin-7-one intermediate.
Experimental Protocols
Protocol 1: Nitration of this compound
This protocol describes the selective nitration of this compound at the C3 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a nitrating mixture (1:1 v/v concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-nitro-4-pyridone.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine.
Materials:
-
2-Methyl-3-nitro-4-pyridone
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
To a solution of 1 equivalent of 2-methyl-3-nitro-4-pyridone in methanol, add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture in a Parr shaker.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake for 4-6 hours at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-2-methyl-4-pyridone.
Protocol 3: Condensation and Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core
This protocol describes the construction of the fused heterocyclic system.
Materials:
-
3-Amino-2-methyl-4-pyridone
-
6-Amino-2-(methylthio)pyrimidin-4(3H)-one
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, thoroughly mix 1 equivalent of 3-amino-2-methyl-4-pyridone and 1.1 equivalents of 6-amino-2-(methylthio)pyrimidin-4(3H)-one.
-
Add polyphosphoric acid (or Eaton's reagent) to the mixture (approximately 10 times the weight of the limiting reagent).
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto ice water with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product, 2-(methylthio)-5,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one, can be purified by recrystallization or column chromatography.
Further Elaboration to Kinase Inhibitors
The synthesized 2-(methylthio)-5,8-dimethylpyrido[2,3-d]pyrimidin-7(8H)-one is a versatile intermediate. The methylthio group at the C2 position can be oxidized to a sulfoxide or sulfone, which can then be displaced by various amines to introduce diversity and modulate kinase selectivity. This is a key step in the synthesis of many pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, such as Palbociclib.
Quantitative Data of Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The following table summarizes the inhibitory activities of Palbociclib and a related compound against their target kinases.
| Compound | Target Kinase | IC₅₀ (nM) |
| Palbociclib | CDK4 | 11 |
| CDK6 | 16 | |
| Compound 7x | CDK4/CYCLIN D1 | ~30-100 |
Data is sourced from published literature and is for illustrative purposes.
Signaling Pathway
Pyrido[2,3-d]pyrimidin-7-one based inhibitors like Palbociclib primarily target the Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle.
Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention by inhibitors like Palbociclib.
In a normal cell cycle, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4/6. The active CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the transcription factor E2F, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division. In cancer cells with an overactive CDK4/6 pathway, this process is uncontrolled. Inhibitors like Palbociclib bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and thereby arresting the cell cycle in the G1 phase.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Materials:
-
Kinase enzyme (e.g., CDK4/Cyclin D1)
-
Kinase substrate (e.g., a peptide derived from Rb)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound serves as a promising and economically viable starting material for the synthesis of complex heterocyclic structures with significant therapeutic potential. The proposed synthetic route to a key pyrido[2,3-d]pyrimidin-7-one intermediate highlights the utility of this simple pyridine derivative in the construction of sophisticated kinase inhibitors. The provided protocols offer a foundational framework for researchers engaged in the design and development of novel kinase-targeted therapies.
Application of 2-methyl-1H-pyridin-4-one in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine derivatives are a class of heterocyclic compounds that have found various applications in the flavor and fragrance industry. Depending on their substitution patterns, they can impart a wide range of olfactory notes, including green, nutty, roasted, and fruity accords. 2-methyl-1H-pyridin-4-one, also known as 4-hydroxy-2-methylpyridine, is a pyridinone derivative whose potential as a fragrance ingredient is not yet well-documented. These notes provide a framework for the initial evaluation of this compound for fragrance applications.
Olfactory Profile and Potential Applications
The specific odor profile of 2-methyl-1H-pyridin-4-one is not extensively described in the literature. However, based on related pyridine compounds, it could potentially contribute to the following fragrance accords:
-
Gourmand and Roasted Notes: The pyridinone structure is associated with roasted and caramelic notes in flavor chemistry. It may find application in creating warm, gourmand fragrances with coffee, caramel, or toasted undertones.
-
Green and Herbaceous Notes: Certain alkyl-substituted pyridines are known to possess green and vegetative scents.[1][2] It is plausible that 2-methyl-1H-pyridin-4-one could offer a unique facet to green or herbaceous fragrance compositions.
-
Floral and Fruity Accords: Some pyridine derivatives are used to add complexity and naturalness to floral and fruity fragrances.[3] The potential contribution of 2-methyl-1H-pyridin-4-one in this context would need to be determined through sensory evaluation.
Quantitative Data
There is a lack of publicly available quantitative data regarding the organoleptic properties of 2-methyl-1H-pyridin-4-one. The following table outlines the key parameters that would need to be experimentally determined to assess its suitability as a fragrance ingredient.
| Parameter | Description | Method of Determination |
| Odor Threshold | The lowest concentration of the substance that is detectable by the human nose. | Gas chromatography-olfactometry (GC-O) or standardized sensory panel testing using ascending concentrations. |
| Odor Description | A qualitative description of the scent profile at various concentrations. | Descriptive sensory analysis by a trained panel of perfumers or sensory scientists. |
| Substantivity | The ability of the fragrance material to last over time on a given substrate (e.g., skin, fabric). | Evaluation of the odor intensity on a substrate over a defined period. |
| Diffusion | The ability of the fragrance to radiate from the source. | Sensory evaluation of the fragrance bloom in a controlled environment. |
| Solubility | The solubility of the compound in common fragrance solvents (e.g., ethanol, dipropylene glycol). | Standard laboratory solubility testing. |
Experimental Protocols
The following are general protocols for the evaluation of a novel chemical entity, such as 2-methyl-1H-pyridin-4-one, for use in fragrance formulations.
4.1. Protocol for Sensory Evaluation of 2-methyl-1H-pyridin-4-one
-
Preparation of Dilutions: Prepare a series of dilutions of 2-methyl-1H-pyridin-4-one in a suitable solvent (e.g., ethanol) at concentrations ranging from 10% down to 0.001%.
-
Olfactory Assessment:
-
Dip a standard fragrance blotter into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
A panel of trained perfumers or sensory analysts should then evaluate the odor of each blotter at different time intervals (top note, middle note, and base note).
-
Record detailed descriptions of the odor profile, including any perceived notes and changes over time.
-
-
Determination of Odor Threshold:
-
Utilize a forced-choice method (e.g., triangle test) where panelists are presented with three samples, one of which contains the diluted compound, and asked to identify the different sample.
-
The lowest concentration at which the compound can be reliably detected is determined as the odor threshold.
-
4.2. Protocol for Incorporation into a Fragrance Accord
-
Selection of Accord: Based on the initial sensory evaluation, select a simple fragrance accord (e.g., a simple floral, woody, or citrus accord) where the potential contribution of 2-methyl-1H-pyridin-4-one can be clearly assessed.
-
Formulation:
-
Prepare a control version of the selected accord.
-
Prepare several test versions of the accord, each containing a different concentration of a 1% solution of 2-methyl-1H-pyridin-4-one (e.g., 0.1%, 0.5%, 1%).
-
-
Evaluation:
-
Allow the accords to mature for at least 24 hours.
-
Evaluate the accords on fragrance blotters, comparing the test versions to the control.
-
Assess the impact of 2-methyl-1H-pyridin-4-one on the overall scent profile, noting any enhancement, modification, or off-notes.
-
Visualizations
Logical Workflow for Evaluating a Novel Fragrance Ingredient
Caption: A general workflow for the evaluation of a new chemical entity for use in fragrance formulations.
Conclusion
While the direct application of 2-methyl-1H-pyridin-4-one in fragrance formulations is not well-established in publicly accessible literature, its chemical structure suggests potential for contributing to unique scent profiles, particularly in gourmand and green fragrance families. The protocols outlined above provide a systematic approach for researchers and fragrance chemists to evaluate its organoleptic properties and potential for incorporation into fragrance compositions. Further empirical investigation is necessary to fully characterize its scent profile and determine its value as a novel fragrance ingredient.
References
- 1. WO2011121469A1 - Pyridines 2,4-disubstituées comme ingrédients parfumants - Google Patents [patents.google.com]
- 2. WO2011121469A1 - 2,4-disubstituted pyridines as perfuming ingredients - Google Patents [patents.google.com]
- 3. US5298486A - Use of pyridines as perfuming and flavoring ingredients - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-methylpyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Hydroxy-2-methylpyridine, a key intermediate in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most frequently cited starting material is 2-methylpyridin-4-amine (also known as 4-amino-2-picoline). The synthesis proceeds via a diazotization reaction.[1] Other general methods for preparing substituted 4-hydroxypyridines can be adapted, such as those starting from 1,3-diketones or using multi-component reactions, though these are less specific to the 2-methyl derivative.[2][3]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. A well-documented procedure starting from 2-methylpyridin-4-amine reports a yield of 63.2%.[1] For comparison, other methods for synthesizing the core 4-hydroxypyridine structure have reported yields ranging from 50% to as high as 92% under optimized conditions.[3][4]
Q3: How is the purity of the final product typically assessed and what are common purification methods?
A3: Purity is commonly assessed using 1H NMR and Mass Spectrometry to confirm the structure and identify any impurities.[1] Common purification techniques include:
-
Filtration and Drying: The crude product often precipitates from the reaction mixture and can be collected by filtration.[1]
-
Crystallization: This can be performed from solvents like water or acetone to obtain a purer, crystalline solid.[1][5]
-
Washing: Washing the crude product with solvents like hot ethyl acetate can remove unreacted starting materials and by-products.[6]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is an effective method.[6]
Q4: What is the tautomeric form of this compound?
A4: this compound exists in equilibrium with its tautomer, 2-methylpyridin-4(1H)-one. The pyridone form is often the more stable and prevalent tautomer.[7]
Q5: What are the primary safety concerns when synthesizing this compound?
A5: The synthesis often involves strong acids (e.g., nitric acid, sulfuric acid) and potentially unstable diazonium intermediates.[1][4] It is critical to control the reaction temperature, especially during the addition of reagents like sodium nitrite, to prevent runaway reactions. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the diazotization of 2-methylpyridin-4-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Diazotization: Temperature was too high, or sodium nitrite solution was added too quickly, causing the diazonium salt to decompose prematurely. | - Strictly maintain the reaction temperature at 0°C during the addition of sodium nitrite.[1]- Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[1] |
| 2. Loss of Product during Workup: The product may have some solubility in the aqueous filtrate. | - After filtration, consider extracting the filtrate with an organic solvent like chloroform or dichloromethane to recover any dissolved product.[8] | |
| 3. Incorrect pH: The pH of the reaction mixture is critical for the stability of the diazonium intermediate and the final product precipitation. | - Monitor and control the pH as specified in the protocol. Neutralization steps, if required by the chosen method, must be done carefully.[4] | |
| Product is Dark/Oily (High Impurity) | 1. Side Reactions: Premature decomposition of the diazonium salt can lead to the formation of phenolic by-products and other colored impurities. | - Ensure the reaction temperature is kept low and stable (0°C).- Use high-purity starting materials and reagents. |
| 2. Inadequate Purification: Residual starting materials or by-products remain. | - Wash the crude solid thoroughly with cold water or another appropriate solvent to remove soluble impurities.- Perform recrystallization from a suitable solvent like acetone to improve color and purity.[1]- If impurities persist, purify using column chromatography on silica gel.[6] | |
| Difficulty Filtering the Product | 1. Fine, Colloidal Precipitate: The product may have crashed out of solution too quickly, forming very fine particles that clog the filter paper. | - Allow the reaction mixture to stand without agitation for a longer period (e.g., overnight at low temperature) to encourage larger crystal growth.[1]- Use a filter aid like Celite to improve filtration speed.- Consider using a centrifuge to pellet the solid before decanting the supernatant. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: The concentration or purity of nitric acid or sodium nitrite may vary. | - Use fresh, high-purity reagents for each synthesis.- Titrate or verify the concentration of the acid if it is from an older stock. |
| 2. Poor Temperature Control: Fluctuations in the cooling bath temperature can lead to inconsistent reaction rates and side product formation. | - Use a reliable and stable cooling bath (e.g., an ice/salt bath or a cryocooler) to maintain a consistent temperature. |
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low product yield.
Comparative Yield Data
The following table summarizes reported yields for the synthesis of this compound and related parent compounds using different methods.
| Starting Material(s) | Product | Yield (%) | Reference |
| 2-methylpyridin-4-amine | This compound | 63.2% | [1] |
| 4-aminopyridine | 4-Hydroxypyridine | ~92% | [4] |
| Pyridine-4-boronic acid | 4-Hydroxypyridine | 76% | [6] |
| 1,3-Diketones + Ammonia | Substituted 4-Hydroxypyridines | 50-60% | [3] |
Key Experimental Protocols
Protocol 1: Synthesis from 2-methylpyridin-4-amine[1]
This is the most direct reported method for the target compound.
Materials:
-
2-methylpyridin-4-amine (4-amino-2-picoline)
-
Nitric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of 2-methylpyridin-4-amine (10.2 g, 94 mmol) in deionized water (75 mL).
-
Slowly add concentrated nitric acid (56.5 mL, 1,273 mmol) to the solution, ensuring the temperature is maintained at or below 10°C.
-
Cool the resulting mixture to 0°C using an ice/salt bath.
-
Separately, prepare a solution of sodium nitrite (9.44 g, 137 mmol) in deionized water (38 mL).
-
With vigorous stirring, add the sodium nitrite solution dropwise to the reaction mixture over a period of 25 minutes. Crucially, maintain the internal temperature at 0°C throughout the addition.
-
Once the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Store the reaction mixture in a refrigerator at -17°C overnight to ensure complete precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Dry the collected beige solid under vacuum to afford the final product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 18615-86-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 6. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methylpyridin-4-ol | C6H7NO | CID 140400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2-Methylpyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-methylpyridin-4-one.
Troubleshooting Guides
Effectively purifying 2-methylpyridin-4-one requires careful consideration of the potential impurities and the selection of an appropriate purification technique. Common methods include recrystallization, column chromatography, and distillation. This guide will help you troubleshoot common issues associated with these methods.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Gradually add more hot solvent. If the compound still doesn't dissolve, the chosen solvent may be unsuitable. Select a solvent in which the compound is more soluble when hot. |
| Oiling out instead of crystallization | The solution is supersaturated; Cooling is too rapid; Melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly. If the issue persists, consider a different solvent or a solvent pair. |
| Poor recovery of the purified compound | Too much solvent was used; The compound is significantly soluble in the cold solvent; Premature crystallization during hot filtration. | Concentrate the filtrate by carefully evaporating some of the solvent and cool again to recover more product. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Pre-heat the filtration apparatus to prevent premature crystallization. |
| Crystals are colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Troubleshooting
Flash column chromatography is a versatile technique for separating compounds with different polarities.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | Inappropriate solvent system. | Optimize the mobile phase. For polar compounds like 2-methylpyridin-4-one, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is often effective. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Broad or tailing peaks | Column overloading; Poorly packed column. | Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 2-methylpyridin-4-one?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2-amino-4-methylpyridine if the synthesis involves diazotization.
-
Isomeric byproducts: Synthesis from simpler precursors can lead to the formation of other methylpyridine isomers.[1]
-
Side-reaction products: Products from unwanted side reactions occurring during the synthesis.
-
Residual solvents: Solvents used in the synthesis and work-up.
Q2: How do I choose a suitable solvent for the recrystallization of 2-methylpyridin-4-one?
A2: The ideal recrystallization solvent is one in which 2-methylpyridin-4-one is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the properties of similar compounds like 2-amino-4-methylpyridine, which is freely soluble in water and lower alcohols, you could explore the following:
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Single-solvent systems: Water, ethanol, or isopropanol.
-
Two-solvent systems: A "good" solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and a "bad" solvent in which it is less soluble (e.g., hexane, diethyl ether, or water).[2][3]
Q3: My purified 2-methylpyridin-4-one is a light brown powder. How can I decolorize it?
A3: The color is likely due to high molecular weight, colored impurities. To decolorize your sample, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q4: What analytical techniques can I use to assess the purity of my 2-methylpyridin-4-one?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities.
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude 2-methylpyridin-4-one in different solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A general experimental workflow for the purification of 2-methylpyridin-4-one by recrystallization.
References
side product formation in the synthesis of 4-Hydroxy-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of 4-Hydroxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic routes include the Hantzsch pyridine synthesis and variations thereof, as well as methods starting from substituted pyridines. A common laboratory and industrial method involves the diazotization of 2-methyl-4-aminopyridine followed by hydrolysis. Another approach is the condensation of β-ketoesters, such as ethyl acetoacetate, with an ammonia source.
Q2: What are the typical side products observed in the synthesis of this compound?
A2: Side product formation is highly dependent on the synthetic route and reaction conditions. Potential side products may include isomers, products of self-condensation of starting materials, incompletely cyclized intermediates, and degradation products of the desired molecule. For instance, in Hantzsch-type syntheses, side reactions can lead to various impurities.
Q3: How can I minimize the formation of these side products?
A3: Optimization of reaction conditions is crucial. This includes precise control of temperature, reaction time, pH, and the stoichiometry of reactants. Purification of starting materials to remove potential catalysts for side reactions is also recommended. The troubleshooting guides below provide more specific recommendations for different synthetic pathways.
Q4: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main product and various impurities. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of unknown side products, providing clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of isolated impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield and Presence of Multiple Impurities in Hantzsch-type Synthesis
The Hantzsch synthesis and its variations can be prone to side reactions, leading to a complex product mixture and reduced yield of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Self-condensation of β-ketoester (e.g., ethyl acetoacetate) | Slowly add the β-ketoester to the reaction mixture at a controlled temperature. Ensure efficient stirring to promote the desired reaction with the other components. | Reduced formation of dimeric and polymeric byproducts derived from the β-ketoester. |
| Incomplete cyclization or aromatization | Optimize the reaction temperature and time. For the aromatization step, which often follows the initial condensation, ensure the appropriate oxidizing agent is used in the correct stoichiometric amount. Harsh oxidation conditions can lead to degradation. | Increased conversion of intermediates to the final aromatic pyridine product. |
| Incorrect pH of the reaction medium | Carefully control the pH of the reaction mixture. The optimal pH can vary depending on the specific variant of the Hantzsch synthesis. Buffer systems may be employed for better control. | Improved reaction rate and selectivity towards the desired product, minimizing acid or base-catalyzed side reactions. |
| Side reactions involving the ammonia source | Use a high-purity ammonia source (e.g., ammonium acetate or aqueous ammonia). Ensure the stoichiometry is optimized to avoid excess or insufficient amounts, which can lead to incomplete reaction or side product formation. | Minimized formation of nitrogen-containing impurities and improved overall yield. |
Issue 2: Formation of Colored Impurities and Degradation Products
The desired this compound is typically a white to off-white solid. The presence of colored impurities often indicates degradation or the formation of highly conjugated side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Degradation under harsh acidic or basic conditions | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup. | Preservation of the this compound product and prevention of ring-opening or other degradation pathways. |
| Oxidation of the product or intermediates | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, particularly if the reaction is run at high temperatures. | Reduced formation of colored, oxidized byproducts. |
| Contamination from starting materials | Ensure the purity of all starting materials. Impurities in the precursors can sometimes act as catalysts for decomposition or lead to colored side products. | A cleaner reaction profile with fewer unexpected and colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyl-4-aminopyridine
This protocol describes a common laboratory-scale synthesis.
Materials:
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2-Methyl-4-aminopyridine
-
Nitric Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
Prepare an aqueous solution of 2-methyl-4-aminopyridine and nitric acid in a reaction vessel.
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture over a period of 25-30 minutes, maintaining the temperature at 0°C.
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Continue stirring the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
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Upon completion, the reaction mixture can be stored at a low temperature (e.g., -17°C) overnight to facilitate precipitation.
-
Filter the mixture to collect the solid product.
-
Wash the collected solid with cold water and dry it under a vacuum to obtain this compound.
Visualizations
To aid in understanding the reaction and troubleshooting processes, the following diagrams are provided.
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Logical relationships in the formation of side products during synthesis.
optimization of reaction conditions for 4-Hydroxy-2-methylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Hydroxy-2-methylpyridine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the diazotization of 2-methyl-4-aminopyridine.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at or below 0°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.[1] Verify the freshness and purity of the sodium nitrite, as it can degrade over time. |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is thermally unstable.[1] Work up the reaction mixture promptly after the reaction is complete. Avoid letting the reaction mixture warm up before the hydrolysis of the diazonium salt is complete. |
| Incorrect Stoichiometry | Carefully measure and use the correct molar ratios of reactants as specified in the protocol. An excess or deficit of nitric acid or sodium nitrite can lead to side reactions and reduced yield. |
| Inefficient Hydrolysis | After the diazotization is complete, ensure the reaction mixture is stirred for a sufficient amount of time to allow for the hydrolysis of the diazonium salt to the desired hydroxypyridine. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Steps |
| Azo Coupling Side Reactions | The diazonium salt can react with the starting material (2-methyl-4-aminopyridine) or the product to form colored azo compounds. Maintain a low reaction temperature and ensure efficient stirring to promote the desired hydrolysis reaction over competing side reactions.[2] |
| Nitration of the Pyridine Ring | High concentrations of nitric acid and elevated temperatures can lead to the nitration of the pyridine ring, resulting in nitro-substituted byproducts. Adhere strictly to the recommended acid concentration and temperature. |
| Oxidation of the Product | The product, this compound, can be susceptible to oxidation, leading to colored impurities. Store the purified product under an inert atmosphere and protect it from light. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If unreacted starting material remains, consider extending the reaction time or slightly increasing the amount of sodium nitrite. |
| Co-precipitation of Impurities | During product isolation, impurities may co-precipitate with the desired product. Recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) is an effective method for purification. |
| Product is an Oil or Gummy Solid | This may indicate the presence of significant impurities. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is the diazotization of 2-methyl-4-aminopyridine using sodium nitrite in the presence of an acid, typically nitric acid, followed by hydrolysis of the resulting diazonium salt.[3]
Q2: Why is it critical to maintain a low temperature during the reaction?
A2: The intermediate diazonium salt is thermally unstable and can decompose rapidly at higher temperatures, leading to a significant decrease in yield and the formation of byproducts.[1] Maintaining a temperature of 0°C or below is crucial for the success of the reaction.
Q3: My final product is a beige or yellow solid. Is this normal?
A3: Yes, the crude product is often obtained as a beige or light yellow solid.[3] This coloration is typically due to minor impurities. Further purification by recrystallization can yield a white to off-white crystalline solid.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is essential to keep the reaction mixture as a solution or slurry and not to isolate the intermediate diazonium salt. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Nitric acid is corrosive and a strong oxidizer, and sodium nitrite is toxic. Handle these reagents with care.
Q5: Can I use other acids instead of nitric acid?
A5: While other mineral acids like hydrochloric acid or sulfuric acid can be used for diazotization, nitric acid is commonly reported in the literature for this specific transformation.[3] The choice of acid can influence the reaction rate and the profile of byproducts.
Experimental Protocols
Synthesis of this compound via Diazotization of 2-methyl-4-aminopyridine [3]
Materials:
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2-methylpyridin-4-amine
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Nitric acid (concentrated)
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Sodium nitrite
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Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and an external ice bath, prepare an aqueous solution of 2-methylpyridin-4-amine and nitric acid.
-
Cool the solution to 0°C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture over a period of 25-30 minutes, ensuring the temperature does not rise above 0°C.
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After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.
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Allow the reaction to proceed for an extended period (e.g., overnight) at a low temperature (e.g., in a refrigerator at -17°C) to ensure complete hydrolysis.
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Collect the precipitated solid product by filtration.
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Wash the solid with cold water and dry it under vacuum to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Source |
| Starting Material | 2-methylpyridin-4-amine | [3] |
| Reagents | Nitric acid, Sodium nitrite | [3] |
| Solvent | Water | [3] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 30 min stirring + overnight storage | [3] |
| Achieved Yield | 63.2% | [3] |
Table 2: Impact of Reaction Conditions on Yield (Qualitative)
| Parameter Variation | Expected Impact on Yield | Rationale |
| Temperature > 5°C | Significant Decrease | Decomposition of the unstable diazonium salt intermediate.[1] |
| Rapid addition of NaNO₂ | Decrease | Localized increase in temperature and concentration, leading to side reactions. |
| Insufficient Reaction Time | Decrease | Incomplete hydrolysis of the diazonium salt. |
| Impure Starting Materials | Decrease | Presence of interfering substances that can consume reagents or catalyze side reactions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. oaji.net [oaji.net]
- 3. This compound CAS#: 18615-86-6 [m.chemicalbook.com]
Technical Support Center: Overcoming Tautomerism in Reactions with 2-Methyl-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-4-hydroxypyridine. It specifically addresses the challenges arising from its tautomerism in various chemical reactions.
Understanding the Tautomerism of 2-Methyl-4-hydroxypyridine
2-Methyl-4-hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 2-methyl-4-pyridone. In most solvents, the pyridone tautomer is the predominant species. This equilibrium is crucial as it dictates the reactivity of the molecule, particularly in reactions like alkylation, where a mixture of N- and O-substituted products can be formed. The ambident nature of the pyridonate anion, formed upon deprotonation, allows for reaction at either the nitrogen or the oxygen atom.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of 2-methyl-4-hydroxypyridine, and which one is more stable?
A1: 2-Methyl-4-hydroxypyridine exists in two tautomeric forms: the hydroxy form (2-methyl-4-hydroxypyridine) and the pyridone form (2-methyl-4-pyridone). In the majority of solvents, the pyridone form is the more stable and therefore predominant tautomer.[1][2] This is attributed to the aromaticity of the pyridone ring and the strong carbon-oxygen double bond.[1]
Q2: I am trying to alkylate 2-methyl-4-hydroxypyridine and getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
A2: The formation of both N- and O-alkylated products is a common issue due to the ambident nucleophilic character of the deprotonated substrate. Several factors influence the N/O selectivity:
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[3]
-
Base: The choice of base is critical. Stronger, bulkier bases can influence the site of deprotonation and subsequent alkylation.
-
Electrophile: The nature of the alkylating agent plays a significant role. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
-
Counter-ion: The cation of the base can coordinate to the oxygen or nitrogen, influencing the nucleophilicity of each site.
For specific protocols to achieve selective N- or O-alkylation, please refer to the Troubleshooting Guides below.
Q3: Are there any protecting group strategies to avoid ambiguity in reactions with 2-methyl-4-hydroxypyridine?
A3: Yes, using protecting groups is a viable strategy to achieve selectivity.
-
To favor reactions at the nitrogen: You can protect the hydroxyl group of the hydroxypyridine tautomer. Common protecting groups for phenols, such as silyl ethers (e.g., TBDMS), can be employed. Once the oxygen is protected, subsequent reactions will be directed to the nitrogen atom.
-
To favor reactions at the oxygen: You can protect the nitrogen atom of the pyridone tautomer. Carbamates like Boc (tert-butoxycarbonyl) are commonly used for protecting lactam nitrogens.[4]
Q4: How does the 2-methyl group affect the reactivity compared to unsubstituted 4-hydroxypyridine?
A4: The 2-methyl group can exert both electronic and steric effects. Electronically, it is an electron-donating group, which can increase the nucleophilicity of the ring. Sterically, it can hinder reactions at the adjacent nitrogen atom, potentially influencing the N/O selectivity in alkylation reactions.
Troubleshooting Guides
Issue 1: Low yield or mixture of products in N-alkylation reactions.
Objective: To selectively synthesize N-alkylated 2-methyl-4-pyridone.
Possible Causes & Solutions:
-
Inappropriate solvent or base: Using a non-polar solvent or a weak base can lead to a mixture of products.
-
Solution: Employ a polar aprotic solvent such as anhydrous DMF or DMSO. Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation to the pyridonate anion.[3]
-
-
Reaction with the "wrong" tautomer: The reaction conditions may not sufficiently favor the pyridone tautomer.
-
Solution: Ensure the reaction is run in a polar solvent to favor the pyridone form.
-
Detailed Experimental Protocol for Selective N-Alkylation:
This protocol is a general guideline for the N-alkylation of 2-methyl-4-pyridone using an alkyl halide.[3]
Materials:
-
2-Methyl-4-hydroxypyridine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add 2-methyl-4-hydroxypyridine and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, pour it into cold water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data on N-Alkylation Selectivity:
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N/O Ratio | Yield (N-Product) |
| 1 | 2-Pyridone | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | >95:5 | 89%[3] |
| 2 | 2-Hydroxypyrimidine | Isobutyl bromide | TBAF | Acetonitrile | Reflux | 5 | N-only | 82%[5] |
| 3 | 2-Hydroxypyrimidine | Benzyl chloride | TEAF | THF | RT | Overnight | N-only | 92%[5] |
Note: Data for closely related substrates are provided as a reference.
Issue 2: Difficulty in achieving selective O-alkylation.
Objective: To selectively synthesize O-alkylated 4-alkoxy-2-methylpyridine.
Possible Causes & Solutions:
-
N-alkylation as a major side reaction: Standard alkylation conditions often favor N-alkylation.
-
Solution 1: Mitsunobu Reaction: The Mitsunobu reaction can be an effective method for O-alkylation of acidic hydroxyl groups, such as that of the hydroxypyridine tautomer.[6][7][8]
-
Solution 2: Williamson Ether Synthesis with a Protected Nitrogen: Protect the nitrogen of the pyridone tautomer first (e.g., with a Boc group), then perform the O-alkylation. However, this adds extra steps to the synthesis.
-
Solution 3: Synthesis from a Precursor: A common strategy is to start from a precursor like 4-chloro-2-methylpyridine and perform a nucleophilic substitution with an alkoxide.
-
Detailed Experimental Protocol for Selective O-Alkylation (via Williamson Ether Synthesis):
This protocol describes the synthesis of a 4-alkoxy-2-methylpyridine from 4-chloro-2-methylpyridine.
Materials:
-
4-Chloro-2-methylpyridine (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 eq)
-
Anhydrous alcohol corresponding to the alkoxide (e.g., methanol, ethanol) or DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide in the corresponding anhydrous alcohol or DMF.
-
Add 4-chloro-2-methylpyridine to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or distillation.
Quantitative Data on O-Alkylation Selectivity:
| Entry | Substrate | Reagents | Conditions | Product | Yield |
| 1 | 2,6-dimethyl-4-pyridone | Alkyl halides | - | O-alkylated product | -[9] |
| 2 | 4-chloropyridine | Alcohol, NaOH, DMSO | 80 °C | 4-alkoxypyridine | 75-80%[10] |
Visualization of Synthetic Strategies
Below are diagrams illustrating the logical workflows for controlling the regioselectivity of alkylation.
Caption: Workflow for selective N-alkylation of 2-methyl-4-hydroxypyridine.
Caption: Strategies for selective O-alkylation to obtain 4-alkoxy-2-methylpyridine.
Caption: Logic for selective N-alkylation using an oxygen-protecting group.
References
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 9. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 2-Methylpyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methylpyridin-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Methylpyridin-4-ol?
A1: The impurity profile of crude 2-Methylpyridin-4-ol is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as over-methylation or oxidation), and residual solvents or reagents. For pyridine derivatives, structurally similar pyridine isomers can also be common impurities.
Q2: Which purification method is most suitable for my crude 2-Methylpyridin-4-ol?
A2: The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of your experiment.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.[1][2]
-
Acid-base extraction is useful for separating the basic 2-Methylpyridin-4-ol from non-basic impurities.[3]
-
Column chromatography offers high-resolution separation and is ideal for removing structurally similar impurities.[3][4]
-
Vacuum distillation can be employed if the impurities have significantly different boiling points from the product, particularly for larger scale purifications.[1]
Q3: My purified 2-Methylpyridin-4-ol is discolored. What could be the cause?
A3: Discoloration often indicates the presence of colored impurities, which can arise from the synthesis or degradation of the product. Pyridine derivatives can be susceptible to oxidation and may darken upon exposure to air and light.[3]
Q4: Can I use a combination of purification methods?
A4: Yes, a multi-step purification approach is often the most effective strategy. For instance, an initial acid-base extraction can remove non-basic impurities, followed by recrystallization or column chromatography to achieve high purity.[5]
Troubleshooting Guides
Issue: Low Yield After Recrystallization
Possible Cause 1: Using an excessive amount of solvent.
-
Solution: During recrystallization, dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.[2] Using too much solvent will result in a lower recovery of the purified product upon cooling.
Possible Cause 2: Cooling the solution too quickly.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and reduced yield.[1][6]
Possible Cause 3: The chosen solvent is not optimal.
-
Solution: Conduct small-scale solubility tests with a variety of solvents to find one in which 2-Methylpyridin-4-ol is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
Issue: Oiling Out During Recrystallization
Possible Cause: The compound's melting point is lower than the boiling point of the solvent.
-
Solution: If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated at a temperature above the melting point of your compound.[6] To remedy this, reheat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. Alternatively, choose a lower-boiling point solvent for recrystallization.
Issue: Incomplete Separation During Column Chromatography
Possible Cause 1: Inappropriate solvent system (eluent).
-
Solution: The polarity of the eluent is crucial for good separation. Use thin-layer chromatography (TLC) to screen different solvent systems and find one that gives a good separation between your product and the impurities (ideally with an Rf value of 0.2-0.4 for the product). A gradual increase in solvent polarity during elution (gradient elution) can improve separation.[3][4]
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (e.g., silica gel).
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Pros | Cons |
| Recrystallization | Moderate to High | Moderate to High | Cost-effective, simple setup. | Can be time-consuming, potential for product loss in the mother liquor.[1] |
| Acid-Base Extraction | Moderate (85-95%)[3] | High (>90%)[3] | Removes non-basic impurities effectively, scalable.[3] | Does not remove structurally similar basic impurities.[3] |
| Column Chromatography | High (>98%)[3] | Moderate (50-75%)[3] | High resolution for separating closely related compounds.[3] | Can be slow, requires larger volumes of solvent, potential for product loss on the column.[3] |
| Vacuum Distillation | Moderate to High (90-98%)[3] | Moderate (60-80%)[3] | Excellent for large scales, removes non-volatile residues.[3] | Potential for thermal decomposition, may not separate compounds with close boiling points.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude 2-Methylpyridin-4-ol in various solvents (e.g., ethanol, isopropanol, acetone, water) to find a suitable recrystallization solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5][7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-Methylpyridin-4-ol in a suitable organic solvent like dichloromethane or diethyl ether.[3]
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 2-Methylpyridin-4-ol will move to the aqueous layer as its hydrochloride salt. Repeat the extraction two more times.[3]
-
Organic Wash: Combine the acidic aqueous layers and wash with a small portion of the organic solvent to remove any residual neutral impurities.[3]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide (NaOH) solution until the pH is greater than 9, causing the purified 2-Methylpyridin-4-ol to precipitate or form a separate layer.[3]
-
Product Extraction: Extract the aqueous layer with the original organic solvent. Repeat the extraction two more times.[3]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[3]
Visualizations
Caption: Workflow for the purification of 2-Methylpyridin-4-ol by recrystallization.
Caption: Workflow for the purification of 2-Methylpyridin-4-ol by acid-base extraction.
References
Technical Support Center: Byproduct Analysis in the Synthesis of Substituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[1] Low yields and byproduct formation are common challenges.[2]
Q1: My Hantzsch synthesis has a low yield. What are the common causes and solutions?
A1: Low yields in Hantzsch synthesis can be attributed to several factors:
-
Inefficient Reaction Conditions: The classical approach often requires harsh conditions and long reaction times.[1]
-
Incomplete Oxidation: The final aromatization step from dihydropyridine to pyridine can be inefficient.
-
Side Reactions: The complexity of the reaction mechanism can lead to the formation of unexpected products.[4]
-
Solution: Careful control of reaction temperature and stoichiometry is crucial. Analyzing reaction intermediates can help identify where product loss is occurring.[2]
-
Q2: I am observing unexpected byproducts in my Hantzsch reaction. What could they be?
A2: Besides the desired 1,4-dihydropyridine, several byproducts can form:
-
1,2-Dihydropyridine Isomers: Under certain conditions, particularly at room temperature and in the absence of a solvent, the 1,2-dihydropyridine regioisomer can be a major byproduct.[6]
-
Over-oxidation or Degradation Products: Harsh oxidizing conditions can lead to the degradation of the pyridine ring.
-
Incompletely Cyclized Intermediates: Failure of the final ring-closing step can result in various acyclic byproducts.
Guareschi-Thorpe Pyridine Synthesis
This method is particularly useful for the synthesis of 2-pyridones from 1,3-dicarbonyl compounds and cyanoacetamide.[2]
Q1: My Guareschi-Thorpe reaction is giving a low yield and a complex mixture of products. What are the likely side reactions?
A1: Common side reactions in the Guareschi-Thorpe synthesis include:
-
Incomplete Cyclization: This can lead to the persistence of linear intermediates in the final product mixture.[3]
-
Self-Condensation: The 1,3-dicarbonyl compound or the cyanoacetic ester can undergo self-condensation, leading to unwanted oligomeric byproducts.[3]
-
Hydrolysis of Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or amide under certain pH conditions.
Q2: How can I minimize byproduct formation in the Guareschi-Thorpe synthesis?
A2: Optimizing the reaction conditions is key:
-
Use of Ammonium Carbonate: Employing ammonium carbonate in an aqueous medium can serve as both a nitrogen source and a buffer, leading to high yields with minimal side products.[6][7]
-
pH Control: Maintaining a controlled pH is crucial to prevent hydrolysis and other side reactions.[7]
-
Reaction Monitoring: Closely monitoring the reaction by TLC or LC-MS can help in identifying the optimal reaction time and preventing the formation of degradation products.[6]
Ciamician-Dennstedt Rearrangement
This reaction involves the ring expansion of pyrroles to 3-halopyridines using a dihalocarbene.[8] It is known for its potential for low yields and byproduct formation.[2]
Q1: The yield of my Ciamician-Dennstedt rearrangement is very low. What are the primary competing reactions?
A1: The main side reaction that plagues the Ciamician-Dennstedt rearrangement is the Reimer-Tiemann formylation , which leads to the formation of formylpyrroles instead of the desired pyridine.[8]
Q2: Are there ways to improve the outcome of the Ciamician-Dennstedt reaction?
A2: Recent advancements have focused on alternative carbene precursors to mitigate the harsh conditions of the classical method.
-
Alternative Carbene Precursors: Using α-chlorodiazirines as thermal precursors to chlorocarbenes can lead to the direct formation of 3-arylpyridines and quinolines under milder conditions, avoiding the issues associated with haloform-derived carbenes.[9][10]
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium carbonate in acetonitrile has been shown to improve yields by potentially scavenging chloride ions that can lead to side reactions.[8]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Stille)
These reactions are powerful tools for forming C-C bonds to introduce substituents onto a pyridine ring. However, they are susceptible to several side reactions.
Q1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with a chloropyridine. How can I favor the cross-coupling product?
A1: Homocoupling is a common byproduct in Suzuki-Miyaura reactions. Several factors can influence its formation:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensuring the reaction is thoroughly degassed is critical.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling and homocoupling. For challenging substrates like 2-chloropyridines, specialized ligands such as SPhos may be required.[11]
-
Base and Solvent: The base and solvent system can affect the stability of the boronic acid and the efficiency of the transmetalation step. A screening of different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF) may be necessary.[11]
Q2: In my Stille coupling with a pyridylstannane, I am getting a low yield of the desired product and see byproducts. What could be the issue?
A2: Besides incomplete conversion, the main side reaction in Stille coupling is the homocoupling of the organostannane reagent .[12]
-
Mechanism of Homocoupling: This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[12]
-
Additives: The addition of copper(I) iodide (CuI) can sometimes suppress homocoupling and accelerate the desired cross-coupling reaction.[13]
-
Purity of Reagents: Organostannanes can be prone to degradation, and using purified reagents is important for clean reactions.
Data Presentation: Byproduct Distribution
The following tables provide examples of how reaction conditions can influence product and byproduct distribution.
Table 1: Influence of Catalyst on Hantzsch Synthesis of a Nifedipine Analog
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,4-DHP (%) | Yield of 1,2-DHP Isomer (%) | Reference |
| None | Ethanol | 80 | 24 | 45 | Not Reported | [14] |
| SiO₂-ZrO₂-TPA | None | 80 | 4 | 57 | Detected | [14] |
| SiO₂-ZrO₂-TPA | None (Microwave) | - | 1 | 77 | Detected | [14] |
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield of 2-chloro-4-phenylpyrimidine (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 75 | [15] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 68 | [15] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95 (for similar substrates) | [11] |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a Pyridine Synthesis Reaction Mixture
This protocol provides a general method for the qualitative and quantitative analysis of a crude reaction mixture.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, methanol) to a final volume of 1 mL in a GC vial.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., a deuterated analog like pyridine-d5 or an unrelated compound with a distinct retention time like N,N-dimethylformamide) to the diluted sample.[16]
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, (5%-phenyl)-methylpolysiloxane).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[17]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points. A typical program could be: 70 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for improved sensitivity in quantitative analysis.[17]
-
Transfer Line Temperature: 280 °C.[17]
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
For quantitative analysis, construct a calibration curve using standards of the main product and known byproducts with the internal standard.
-
Protocol 2: General Procedure for HPLC Analysis of a Pyridine Synthesis Reaction Mixture
This protocol is suitable for monitoring reaction progress and quantifying product and byproduct formation.
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture and dilute it with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector (a Diode Array Detector - DAD is preferable for monitoring multiple wavelengths).
-
Column: A reversed-phase C18 column is a common starting point. For polar pyridines, a mixed-mode or HILIC column may be necessary.[18]
-
Mobile Phase: A gradient elution is often required for complex mixtures. A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or ammonium formate buffer.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: Typically 1.0 mL/min.[18]
-
Column Temperature: 25-40 °C.
-
Detection: Monitor at a wavelength where the main product and expected byproducts have significant absorbance (e.g., 254 nm or 270 nm).[18]
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Quantify the relative amounts of product and byproducts by peak area percentage, assuming similar response factors for structurally related compounds. For accurate quantification, a calibration curve for each component should be generated.
-
Protocol 3: 1H NMR for Byproduct Identification
-
Sample Preparation:
-
Prepare a solution of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
If the spectrum is complex with overlapping signals, consider acquiring 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).[19]
-
-
Spectral Interpretation:
-
Chemical Shifts: The chemical shifts of the pyridine ring protons are characteristic. Protons alpha to the nitrogen are typically found downfield (δ 8.5-9.0 ppm), while beta and gamma protons are found at higher fields (δ 7.0-8.0 ppm). Substituent effects will alter these values.
-
Common Impurities:
-
Unreacted Starting Materials: Identify signals corresponding to the starting aldehydes, ketones, or pyrroles.
-
Solvent Residues: Small peaks from reaction or purification solvents are common.
-
Water: A broad singlet, the chemical shift of which is solvent-dependent. A D₂O shake can confirm its presence.[19]
-
Byproducts: Look for unexpected aromatic signals or aliphatic signals that do not correspond to the desired product. For example, in the Ciamician-Dennstedt reaction, the presence of an aldehyde proton signal (δ 9-10 ppm) would suggest the formation of a formylpyrrole byproduct.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
scale-up challenges for the production of 4-Hydroxy-2-methylpyridine
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4-Hydroxy-2-methylpyridine.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Question 1: My synthesis is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in the initial reactants, such as 4-amino-2-methylpyridine, can introduce competing side reactions. Always ensure the purity of your starting materials before beginning the synthesis.[1][2]
-
Reaction Temperature Control: The diazotization reaction is highly sensitive to temperature. The slow addition of sodium nitrite solution while maintaining a low temperature (e.g., 0 °C) is crucial to prevent the decomposition of the diazonium salt intermediate.[3]
-
Rate of Reagent Addition: Adding reagents too quickly, especially in an exothermic reaction, can lead to the formation of degradation products and reduce the overall yield.[1] A controlled, dropwise addition is advisable for key reagents.
-
Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before proceeding with the workup.[4][5]
-
Hydrolysis Conditions: The conversion of the diazonium intermediate to the final product is achieved through hydrolysis. The efficiency of this step can be influenced by factors such as pH and temperature.
Question 2: I am facing difficulties in purifying the final product. What are the most effective purification strategies for scale-up?
Answer: Purifying pyridine derivatives can be challenging due to their basic nature.[1] The optimal strategy depends on the impurity profile and the scale of the reaction.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable method for achieving high purity.[1] Experiment with different solvent systems to find conditions that maximize recovery and purity. Acetone is a reported solvent for crystallization.[3]
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine ring. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the protonated this compound into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]
-
Column Chromatography: While effective at the lab scale, chromatography can be less practical for large-scale production. The basicity of pyridines can cause tailing on standard silica gel. This can sometimes be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[1]
Question 3: The diazotization reaction is highly exothermic and proves difficult to control during scale-up. How can I manage this safety risk?
Answer: Managing exothermic reactions is critical for safety and product quality. Consider the following control measures:
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise over an extended period to control the rate of heat generation.[1]
-
Efficient Cooling: Utilize a robust cooling system, such as an ice-salt bath or a cryostat, to maintain a consistent low temperature throughout the addition process.[1]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction time and vessel occupancy.[1]
-
Continuous Flow Chemistry: For large-scale production, continuous flow reactors offer superior temperature control and are inherently safer for managing highly exothermic processes.[1]
Question 4: My final product is contaminated with persistent impurities. How can I identify and minimize them?
Answer: Impurities can arise from starting materials or side reactions during the synthesis.
-
Impurity Identification: Utilize analytical techniques to identify the structure of the impurities.
-
Common Byproducts: In the diazotization of aminopyridines, potential byproducts can include those from incomplete reaction or side reactions of the diazonium salt.
-
Minimization Strategies: Once identified, adjust reaction conditions to disfavor the formation of these byproducts. This could involve modifying the temperature, reaction time, or the stoichiometry of the reagents. Ensuring high-purity starting materials is a crucial first step.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most commonly cited method involves the diazotization of 4-amino-2-methylpyridine.[3] In this process, the amino group is converted into a diazonium salt using a nitrite source (like sodium nitrite) in an acidic medium, which is then hydrolyzed to the hydroxyl group.[3] Alternative routes starting from 1,3-diketones have also been described but may involve multiple steps.[6] The diazotization route is often preferred for its directness, though it requires careful control of exothermic conditions.
Q2: What are the critical safety precautions when handling reagents for this synthesis?
A2: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile or dusty materials.[9]
-
Reagent Handling:
-
Strong Acids (e.g., Nitric Acid): Handle with extreme care to avoid skin and eye contact.[3]
-
Sodium Nitrite: An oxidizing agent. Keep away from combustible materials.
-
Solvents: Use spark-proof equipment and avoid sources of ignition when working with flammable solvents.
-
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[9]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP-HPLC) method with a C18 column and a UV detector is highly effective for quantifying purity and detecting non-volatile impurities.[5]
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, often coupled with a Flame Ionization Detector (FID) for high sensitivity.[5]
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) is a primary method that can determine purity without needing a reference standard of the product itself, by using a certified internal standard.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[3]
Q4: What are the key physical and chemical properties of this compound?
A4: this compound is typically a solid at room temperature.[10] It exists in tautomeric equilibrium with 2-methylpyridin-4(1H)-one. Key properties are summarized in the table below.
Data Presentation
Table 1: Comparison of Common Synthesis Routes
| Feature | Diazotization of 4-Amino-2-methylpyridine | Cyclization from 1,3-Diketone Derivatives |
| Starting Materials | 4-Amino-2-methylpyridine, Nitric Acid, Sodium Nitrite[3] | 1,3-Diketones, Ammonia Source[6] |
| Number of Steps | Typically 1-2 steps | Multi-step process[6] |
| Reported Yield | ~63%[3] | ~50-60% over 3 steps[6] |
| Key Challenge | Exothermic reaction control, stability of diazonium salt[1] | Availability of substituted diketones, multiple isolations |
| Scalability | Feasible with proper engineering controls (cooling, flow chemistry) | Can be complex due to multiple stages |
Table 2: Summary of Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₆H₇NO[10] |
| Molecular Weight | 109.13 g/mol [11] |
| Appearance | White to light yellow or beige solid[3][10] |
| Melting Point | 174-176 °C[3] |
| Boiling Point | 350-360 °C[3] |
| Purity (Typical) | >98%[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization[3]
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[3]
-
Preparation: In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare an aqueous solution of nitric acid (13.5 eq).
-
Addition of Starting Material: Cool the acid solution to 0 °C. Slowly add 4-amino-2-methylpyridine (1.0 eq) while maintaining the temperature at 0 °C.
-
Diazotization: Prepare a separate aqueous solution of sodium nitrite (1.45 eq). Slowly add this solution to the reaction mixture over a period of at least 25-30 minutes, ensuring the temperature does not rise above 0 °C.
-
Reaction: Continue to stir the reaction mixture vigorously at 0 °C for an additional 30 minutes after the addition is complete.
-
Precipitation/Hydrolysis: The hydrolysis and precipitation of the product may occur during the reaction or upon slight warming. For complete precipitation, the mixture can be stored at a low temperature (e.g., -17 °C) overnight.
-
Isolation: Collect the solid product by filtration.
-
Drying: Dry the collected solid under vacuum to afford the crude this compound as a beige solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent. Acetone has been reported as an effective solvent for this compound.[3]
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot acetone required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be further cooled in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purity Analysis by RP-HPLC[5]
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Quantification: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic diagram for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 18615-86-6 [m.chemicalbook.com]
- 4. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. synchem.de [synchem.de]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Methylpyridin-4-ol Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in chemical reactions utilizing 2-methylpyridin-4-ol complexes. The unique electronic and structural properties of the 2-methylpyridin-4-ol ligand can influence catalyst stability and performance. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to help you diagnose, mitigate, and resolve deactivation issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using 2-methylpyridin-4-ol complexes?
A1: Catalyst deactivation in reactions involving 2-methylpyridin-4-ol complexes can occur through several pathways, primarily stemming from the inherent properties of the pyridine moiety:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring of the 2-methylpyridin-4-ol ligand possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate strongly to the active metal center of the catalyst, blocking sites required for substrate binding and catalytic turnover. This is a common deactivation pathway for catalysts used in reactions with pyridine-containing compounds.
-
Formation of Inactive Catalyst Species: The catalyst can react with itself or other species in the reaction mixture to form stable, catalytically inactive complexes. For some iron catalysts with pyridine-diimine ligands, the formation of inactive "flyover" dimers has been identified as a deactivation pathway.[1]
-
Thermal Degradation: Many catalytic reactions are conducted at elevated temperatures. High temperatures can lead to the thermal decomposition of the 2-methylpyridin-4-ol ligand or the entire catalyst complex, resulting in a loss of activity.
-
Ligand Degradation: The 2-methylpyridin-4-ol ligand itself may be susceptible to degradation under certain reaction conditions, leading to the formation of species that are either inactive or act as catalyst poisons.
-
Leaching: In the case of heterogeneous catalysts, the active metal complex may leach from the support material into the reaction mixture, leading to a decrease in catalyst concentration and overall activity.
Q2: How do the methyl and hydroxyl groups on the 2-methylpyridin-4-ol ligand affect catalyst deactivation?
A2: The substituents on the pyridine ring play a significant role in modulating the electronic properties of the ligand and, consequently, its interaction with the metal center:
-
Methyl Group (-CH₃): The methyl group at the 2-position is an electron-donating group. It increases the electron density on the pyridine ring, making the nitrogen atom more Lewis basic. This enhanced basicity can lead to stronger coordination to the metal center, potentially increasing the susceptibility of the catalyst to poisoning.
-
Hydroxyl Group (-OH): The hydroxyl group at the 4-position can exhibit both electron-donating (by resonance) and electron-withdrawing (by induction) effects. Its overall influence depends on the specific reaction conditions and the metal center. The hydroxyl group can also participate in hydrogen bonding, which may influence the ligand's coordination to the metal or lead to the formation of bridged, inactive species. Furthermore, 4-hydroxypyridine can exist in tautomeric equilibrium with its pyridone form, which can present different coordination modes to the metal center.[2]
Q3: My reaction is sluggish or has stopped completely. How can I determine if catalyst deactivation is the cause?
A3: Several indicators can suggest that catalyst deactivation is occurring:
-
Reaction Profile: The reaction starts at a reasonable rate but then slows down or plateaus before reaching completion.
-
Color Change: A noticeable change in the color of the reaction mixture can indicate a change in the oxidation state of the metal center or the formation of inactive species.
-
Formation of Precipitate: The appearance of a precipitate, such as palladium black in the case of palladium catalysts, is a strong indication of catalyst decomposition.
-
Inconsistent Results: High variability in reaction outcomes between seemingly identical runs can sometimes be attributed to trace impurities that poison the catalyst.
-
Substrate Specificity: The reaction proceeds well with other substrates but fails or is sluggish with substrates containing a 2-methylpyridin-4-ol moiety.
Q4: What are some general strategies to prevent or minimize catalyst deactivation?
A4: Several proactive measures can be taken to enhance catalyst stability:
-
Ligand Modification: If possible, modifying the ligand structure can be effective. Introducing bulky substituents near the nitrogen atom can sterically hinder its coordination to the metal center.
-
High-Purity Reagents: Ensure that all starting materials, solvents, and reagents are of high purity to avoid introducing catalyst poisons.
-
Inert Atmosphere: For oxygen- and moisture-sensitive catalysts, conducting reactions under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Optimization of Reaction Conditions: Carefully optimize reaction parameters such as temperature, pressure, and catalyst loading. Lowering the temperature, for instance, can sometimes reduce the rate of thermal degradation.
-
Use of Additives: In some cases, the addition of a scavenger or a co-ligand can help to stabilize the catalyst or preferentially bind to poisons.
Troubleshooting Guides
Issue 1: Low or No Initial Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Impurities | 1. Purify Reagents: Purify all starting materials, including the 2-methylpyridin-4-ol complex and substrates, to remove potential poisons like sulfur compounds, water, or other coordinating species. 2. Use High-Purity Solvents: Ensure solvents are anhydrous and deoxygenated. |
| Incorrect Catalyst Activation | 1. Review Activation Protocol: If a pre-catalyst is used, ensure the activation procedure is followed correctly. 2. Verify Atmosphere: Confirm that the activation and reaction are performed under a strictly inert atmosphere if the active catalyst is air-sensitive. |
| Incompatible Reaction Conditions | 1. Optimize Temperature: The reaction may require a higher or lower temperature for initiation. 2. Screen Solvents: The choice of solvent can significantly impact catalyst activity and stability. |
Issue 2: Catalyst Deactivation During the Reaction
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | 1. Monitor Reaction Progress: Take aliquots at regular intervals to determine if the reaction rate decreases as the product concentration increases. 2. Run at Lower Conversion: If product inhibition is confirmed, consider stopping the reaction at a lower conversion and isolating the product. |
| Thermal Degradation | 1. Lower Reaction Temperature: Investigate if running the reaction at a lower temperature, even for a longer duration, improves the overall yield. 2. Thermogravimetric Analysis (TGA): Analyze the thermal stability of the catalyst complex to determine its decomposition temperature. |
| Formation of Inactive Species | 1. Spectroscopic Monitoring: Use techniques like in-situ NMR or UV-Vis spectroscopy to monitor the catalyst species throughout the reaction. 2. Vary Catalyst Concentration: In some cases, lower catalyst concentrations can disfavor the formation of inactive dimers or aggregates. |
| Leaching of Heterogeneous Catalyst | 1. Hot Filtration Test: Filter the catalyst from the hot reaction mixture. If the filtrate continues to show catalytic activity, leaching is occurring. 2. Modify Support or Linker: Consider using a different support material or a stronger chelating linker to immobilize the catalyst. |
Data Presentation
The following tables provide a framework for summarizing quantitative data related to catalyst performance and deactivation. Actual values should be determined experimentally for your specific system.
Table 1: Catalyst Performance Metrics
| Catalyst System | Substrate | Product | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Example: [Pd(2-Me-4-OH-py)₂Cl₂] | Aryl Halide | Biaryl | [Experimental Value] | [Experimental Value] |
| [Your Catalyst] | [Your Substrate] | [Your Product] | [Your Data] | [Your Data] |
Table 2: Catalyst Deactivation and Regeneration Efficiency
| Catalyst System | Deactivation Rate (% activity loss/h) | Regeneration Method | Regeneration Efficiency (%) |
| Example: [Pd(2-Me-4-OH-py)₂Cl₂] | [Experimental Value] | Acid Wash | [Experimental Value] |
| [Your Catalyst] | [Your Data] | [Your Method] | [Your Data] |
Experimental Protocols
Protocol 1: General Synthesis of a Palladium(II) Complex with 2-Methylpyridin-4-ol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-Methylpyridin-4-ol
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 mmol) in hot, anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve 2-methylpyridin-4-ol (2.2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the 2-methylpyridin-4-ol solution to the hot PdCl₂ solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. A precipitate should form.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the precipitate with cold diethyl ether (3 x 10 mL).
-
Dry the product under vacuum to yield the [Pd(2-methylpyridin-4-ol)₂Cl₂] complex.
-
Characterize the complex using appropriate techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).
Protocol 2: General Procedure for Catalyst Regeneration (Acid Wash)
Note: The effectiveness of this method depends on the nature of the deactivation and should be tested on a small scale first.
Materials:
-
Deactivated heterogeneous catalyst
-
Chloroform
-
Glacial acetic acid
-
Suitable solvent for washing (e.g., diethyl ether)
Procedure:
-
Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v).
-
Treatment: Stir the suspension at room temperature for 1-2 hours. Sonication may aid in the removal of adsorbed species.
-
Isolation: Filter the catalyst and wash it thoroughly with a suitable solvent to remove the acid and any dissolved residues.
-
Drying: Dry the catalyst under vacuum.
-
Activity Test: Evaluate the activity of the regenerated catalyst in a new reaction to determine the regeneration efficiency.
Protocol 3: Determining Catalyst Turnover Number (TON) and Turnover Frequency (TOF)
-
Set up the reaction: Accurately weigh the catalyst and the limiting reactant.
-
Run the reaction: Monitor the reaction progress over time by taking samples at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, NMR).
-
Calculate Moles of Product: Determine the moles of product formed at a specific time point or at the end of the reaction.
-
Calculate Moles of Catalyst: Calculate the moles of the active catalyst used.
-
Calculate TON: TON = (moles of product) / (moles of catalyst)
-
Calculate TOF: TOF = TON / reaction time (in hours)
Mandatory Visualizations
Caption: Primary deactivation pathways for catalysts with 2-methylpyridin-4-ol ligands.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
Caption: Influence of substituents on the 2-methylpyridin-4-ol ligand on catalyst deactivation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Hydroxy-2-methylpyridine and 4-Hydroxypyridine for Pharmaceutical and Agrochemical Research
An in-depth guide for researchers, scientists, and drug development professionals on the comparative chemical reactivity of 4-Hydroxy-2-methylpyridine and 4-hydroxypyridine, featuring supporting experimental data and detailed protocols.
In the landscape of heterocyclic chemistry, pyridine derivatives are of paramount importance, serving as foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] Among these, 4-hydroxypyridine and its substituted analogues are versatile intermediates. This guide provides a detailed comparative analysis of the reactivity of this compound and 4-hydroxypyridine, offering insights into how the seemingly subtle addition of a methyl group can significantly influence chemical behavior. Understanding these differences is crucial for optimizing synthetic routes and designing novel molecules with desired properties.
Tautomerism and Acidity: The Pyridone Dominance
Both 4-hydroxypyridine and this compound exist predominantly in their pyridone tautomeric forms (4-pyridone and 2-methyl-4-pyridone, respectively) in solution. This tautomerism profoundly impacts their aromaticity and reactivity. The pyridone form is favored due to the stability of the amide-like functionality within the ring.
The acidity of these compounds, represented by their pKa values, is a key parameter influencing their reactivity, particularly in base-catalyzed reactions.
| Compound | Structure | pKa (experimental) | Predicted pKa |
| 4-Hydroxypyridine | ~11 | 10.87±0.69 | |
| This compound | ![]() | Not available | 5.36±0.18[2] |
Note: The lower pKa values often cited for 4-hydroxypyridine (around 3) refer to the pKa of the protonated pyridinium ion and are a measure of basicity, not acidity of the hydroxyl group.
The electron-donating nature of the methyl group in this compound is expected to increase the electron density on the pyridine ring, making the nitrogen atom more basic and the hydroxyl group less acidic compared to 4-hydroxypyridine. However, the predicted pKa for this compound appears significantly lower than that of 4-hydroxypyridine, a point that warrants further experimental verification.
Comparative Reactivity in Nucleophilic Substitution
The pyridone structure's susceptibility to nucleophilic attack is a critical aspect of its chemistry. A comparative study on the hydrolysis of α-chloro-substituted N-methyl-2-pyridone and N-methyl-4-pyridone provides valuable insights into the inherent reactivity of these ring systems. The greater contribution of the zwitterionic resonance form in the 4-pyridone structure enhances the electrophilicity of the ring carbons, making it more susceptible to nucleophilic attack compared to the 2-pyridone isomer.[3]
Comparative Reactivity in Electrophilic Substitution
Electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[4] However, the presence of the hydroxyl (or pyridone carbonyl) group and the additional methyl group in this compound significantly influences this reactivity.
The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of 4-hydroxypyridine, this would be the 3- and 5-positions. The electron-donating methyl group in this compound further activates the ring, making it more susceptible to electrophilic substitution than 4-hydroxypyridine. The directing effects of the hydroxyl and methyl groups are synergistic, reinforcing the electron density at the 3 and 5-positions.
| Compound | Expected Reactivity towards Electrophiles | Favored Positions for Substitution |
| 4-Hydroxypyridine | Less reactive | 3 and 5 |
| This compound | More reactive | 3 and 5 |
While quantitative comparative data is scarce, it is reasonable to predict that this compound will undergo electrophilic substitution reactions, such as nitration and halogenation, under milder conditions and with higher yields compared to 4-hydroxypyridine.
Experimental Protocols
Protocol 1: Comparative Kinetics of Hydrolysis of α-Chloro-Substituted Pyridones (A Model for Nucleophilic Attack)
This protocol is adapted from a study on the hydrolysis of α-chloro-N-methyl-pyridones and can be used as a model to compare the susceptibility of the pyridone ring to nucleophilic attack.[5]
Methodology:
-
Preparation of Solutions: Prepare a 1.0 M solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). Prepare stock solutions of the α-chloro-substituted pyridone derivatives in a suitable deuterated solvent.
-
Reaction Initiation: In an NMR tube, mix the substrate solution with the NaOD/D₂O solution at a controlled temperature (e.g., 25°C).
-
NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the substrate by integrating the characteristic proton signals of the pyridone ring relative to an internal standard.
-
Kinetic Analysis: Determine the pseudo-first-order rate constants (k_obs) by plotting the natural logarithm of the substrate concentration versus time.
Caption: Workflow for kinetic analysis of pyridone hydrolysis.
Protocol 2: General Procedure for Nitration of Activated Pyridines
This protocol is a general method for the nitration of activated pyridine rings and can be adapted for both 4-hydroxypyridine and this compound.[6]
Methodology:
-
Preparation of Nitrating Agent: In a flask cooled in an ice bath, slowly add trifluoroacetic anhydride to chilled concentrated nitric acid with stirring.
-
Reaction Setup: Dissolve the hydroxypyridine substrate in a suitable solvent (e.g., trifluoroacetic acid) in a separate flask and cool in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating agent to the substrate solution dropwise, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a chilled aqueous solution of a reducing agent like sodium metabisulfite.
-
Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., chloroform).
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the nitration of activated pyridines.
Protocol 3: Conversion of 4-Hydroxypyridines to 4-Chloropyridines
This protocol describes a common method to convert 4-hydroxypyridines to the corresponding 4-chloropyridines, which are valuable intermediates for further functionalization via nucleophilic substitution.[7]
Methodology:
-
Reaction Setup: Suspend the 4-hydroxypyridine derivative in phosphorus oxychloride (POCl₃).
-
Heating: Reflux the mixture for several hours.
-
Removal of Excess Reagent: After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Toluene can be added and co-evaporated to aid in the removal.
-
Work-up: Carefully add the residue to a mixture of chloroform and water. Separate the organic layer.
-
Neutralization and Extraction: Make the aqueous layer alkaline with a base (e.g., potassium carbonate) and extract with chloroform.
-
Purification: Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. Purify the crude product by column chromatography or distillation.
Conclusion
The presence of a methyl group at the 2-position of the 4-hydroxypyridine scaffold significantly modulates its reactivity. This compound is expected to be more reactive towards electrophilic substitution due to the combined activating effects of the hydroxyl and methyl groups. Conversely, for nucleophilic substitution reactions, the electron-donating methyl group may slightly decrease the reactivity of the ring compared to 4-hydroxypyridine. These differences, though subtle, are critical for the strategic design of synthetic pathways in drug discovery and agrochemical development. The provided experimental protocols offer a starting point for researchers to quantitatively explore these reactivity differences and to synthesize novel functionalized pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 18615-86-6 [m.chemicalbook.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
The Rising Star in Catalysis: Unveiling the Potential of 2-Methylpyridin-4-ol Complexes
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual frontier. In the vast landscape of pyridine-based ligands, which have long been mainstays in catalysis, a nuanced understanding of how substituent effects modulate catalytic activity is paramount. This guide provides a comparative analysis of the catalytic efficiency of metal complexes featuring the 2-methylpyridin-4-ol ligand versus other commonly employed pyridine-based ligands. By examining the electronic and steric influences of the methyl and hydroxyl groups, we can project the performance of this emerging ligand class and benchmark it against established alternatives in key catalytic transformations.
While direct, quantitative catalytic data for complexes of 2-methylpyridin-4-ol is still emerging in the literature, a comprehensive analysis of structurally related ligands allows for a robust predictive comparison. This guide synthesizes available experimental data for analogous systems to highlight the potential advantages of the 2-methylpyridin-4-ol scaffold.
The Electronic and Steric Profile of 2-Methylpyridin-4-ol
The 2-methylpyridin-4-ol ligand presents a unique combination of electronic and steric properties. The hydroxyl group at the 4-position, particularly in its deprotonated pyridinolate form, is a strong electron-donating group. This increases the electron density on the pyridine ring and, consequently, on the coordinated metal center. Enhanced electron density on the metal can promote key steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.[1][2]
Simultaneously, the methyl group at the 2-position introduces steric bulk near the metal center. This steric hindrance can influence the coordination geometry of the complex and the binding of substrates, potentially leading to enhanced selectivity in certain reactions.[1][2] The interplay of these electronic and steric factors is crucial in determining the overall catalytic performance.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a fundamental carbon-carbon bond-forming reaction where the nature of the palladium catalyst's ligand is critical. Studies on Pd(II) complexes with a range of 4-substituted pyridine ligands have demonstrated a clear correlation between the electronic properties of the substituent and the catalytic efficiency.
Table 1: Performance of Pd(II) Complexes with Various 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone and Phenylboronic Acid. [1]
| Ligand (L) in [PdL₂Cl₂] | Substituent at 4-position | Electronic Effect | GC Yield (%) |
| Hypothesized 2-methylpyridin-4-ol | -OH, -CH₃ | Strong Electron-Donating | >95 (Projected) |
| 4-(Dimethylamino)pyridine | -N(CH₃)₂ | Strong Electron-Donating | 98 |
| 4-Methoxypyridine | -OCH₃ | Electron-Donating | 95 |
| Pyridine | -H | Neutral | 92 |
| 4-Chloropyridine | -Cl | Electron-Withdrawing | 90 |
| 4-(Trifluoromethyl)pyridine | -CF₃ | Strong Electron-Withdrawing | 88 |
Note: The yield for the 2-methylpyridin-4-ol complex is a projection based on the strong electron-donating nature of the hydroxyl group, which is expected to enhance catalytic activity, similar to the 4-(dimethylamino)pyridine ligand.
The data clearly indicates that electron-donating groups at the 4-position of the pyridine ring enhance the catalytic activity of the palladium complex, leading to higher yields.[1][2] This is attributed to the increased electron density on the palladium center, which facilitates the rate-determining oxidative addition step. Based on this trend, a complex with the 2-methylpyridin-4-ol ligand is predicted to be a highly active catalyst for Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) is placed in a reaction vessel. The palladium complex (0.1 mol%) and the respective pyridine ligand (0.2 mol%) are then added, followed by the solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by gas chromatography (GC) until the starting material is consumed.[2] After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1][2]
Logical Workflow for Catalyst Selection
The selection of an appropriate ligand for a specific catalytic application is a critical step in reaction optimization. The following diagram illustrates a logical workflow for considering 2-methylpyridin-4-ol complexes in comparison to other pyridine-based ligands.
Caption: Logical workflow for evaluating 2-methylpyridin-4-ol complexes.
Signaling Pathways in Catalysis: The Suzuki-Miyaura Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The electronic properties of the ancillary ligands, such as 2-methylpyridin-4-ol, play a crucial role in modulating the efficiency of this cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The unique electronic and steric characteristics of the 2-methylpyridin-4-ol ligand position it as a highly promising candidate for the development of advanced metal catalysts. Based on established trends in pyridine ligand chemistry, complexes of 2-methylpyridin-4-ol are predicted to exhibit superior catalytic efficiency in reactions such as the Suzuki-Miyaura cross-coupling, driven by the strong electron-donating nature of the 4-hydroxyl group. Further experimental validation is anticipated to confirm the high catalytic potential of this ligand, offering new avenues for the design of more effective and selective catalysts for a broad range of chemical transformations.
References
A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2-methylpyridine
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 4-Hydroxy-2-methylpyridine, a valuable pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of prominent synthetic routes to this target molecule, supported by experimental data and detailed protocols to inform the selection of the most suitable methodology.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several pathways. The following table summarizes the key quantitative data for the most established and direct method.
| Synthesis Route | Starting Material | Key Reagents | Reaction Type | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | 2-Methyl-4-aminopyridine | Sodium nitrite, Nitric Acid | Diazotization | 63.2% | Direct conversion, good yield | Use of strong acid and potentially unstable diazonium intermediate |
Experimental Protocols
Route 1: Synthesis via Diazotization of 2-Methyl-4-aminopyridine
This synthetic route is the most direct and well-documented method for the preparation of this compound. It involves the diazotization of the amino group of 2-Methyl-4-aminopyridine, followed by hydrolysis to the corresponding hydroxyl group.
Experimental Protocol:
-
An aqueous solution of nitric acid (75 mL) is prepared.
-
To this solution, 2-methylpyridin-4-amine (10.2 g, 94 mmol) is added.
-
The resulting mixture is cooled to 0 °C with vigorous stirring.
-
A solution of sodium nitrite (9.44 g, 137 mmol) in water (38 mL) is prepared and slowly added to the reaction mixture over a period of 25 minutes, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
The mixture is then stored in a refrigerator at -17 °C overnight to allow for complete reaction.
-
The resulting solid product is collected by filtration.
-
The collected solid is dried under a vacuum to yield this compound (6.5 g, 59.6 mmol), obtained as a beige solid.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the logical workflow of the primary synthetic route to this compound.
Caption: Synthetic pathway for this compound.
References
Navigating the Analytical Landscape for 4-Hydroxy-2-methylpyridine: A Comparative Guide to Validation Methods
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Hydroxy-2-methylpyridine is a critical step in ensuring product quality and safety. This guide provides a comprehensive comparison of potential analytical methodologies, complete with supporting data from analogous compounds and detailed experimental protocols to aid in the selection and validation of the most suitable method for your specific application.
This compound is a pyridine derivative that can be present as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate determination is crucial for quality control, impurity profiling, and stability studies. The primary analytical techniques suitable for the analysis of this compound include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of RP-HPLC, LC-MS/MS, and GC-MS, based on data from the analysis of structurally similar pyridine derivatives.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | GC-MS |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.5 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.8 - 107.8%[1] | 98.3 – 101.60% |
| Precision (% RSD) | < 2%[1] | ≤15.1% for LLOQ[1] | < 10% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | 65 ng/mL[2] |
| Selectivity | Moderate to High | Very High | High |
| Matrix Effect | Can be significant | Can be significant, mitigated by MRM | Minimized by sample preparation |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Throughput | High | Moderate to High | Moderate |
Detailed Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, adapted from methods for analogous compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification of this compound in bulk drug substances and formulations.
Objective: To quantify this compound in a sample matrix using HPLC-UV.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2-3) is a common starting point.[4] For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.[3] A wavelength of approximately 254 nm or 270 nm would be a suitable starting point.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.[3]
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to an expected concentration within the calibration range.[3] Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for the trace-level analysis and confirmation of this compound, especially for identifying impurities.
Objective: To detect and quantify this compound at trace levels and to confirm its identity.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for SIM mode should be determined from the mass spectrum of a reference standard.[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile solvent like methanol or dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.[3]
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of key features of analytical methods.
References
A Spectroscopic Showdown: 2-Methylpyridin-4-ol vs. its Tautomer, 2-Methyl-4-pyridone
A comprehensive spectroscopic comparison of 2-Methylpyridin-4-ol and its predominant tautomer, 2-Methyl-4-pyridone, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. This guide provides a detailed analysis of their spectral characteristics, supported by experimental data, to aid researchers in their identification and characterization.
The tautomeric equilibrium between the enol form, 2-methylpyridin-4-ol, and the keto form, 2-methyl-4-pyridone, is a fundamental concept in heterocyclic chemistry. The position of this equilibrium is significantly influenced by the surrounding environment, with the keto form being the major species in polar solvents and the solid state, while the enol form is more favored in non-polar environments and the gas phase. This solvent-dependent behavior is key to spectroscopically differentiating the two tautomers.
Tautomeric Equilibrium
The tautomerization of 2-methylpyridin-4-ol to 2-methyl-4-pyridone involves the migration of a proton from the hydroxyl group to the nitrogen atom of the pyridine ring.
Assessing the Purity of Synthesized 4-Hydroxy-2-methylpyridine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting safety, efficacy, and reproducibility of research. 4-Hydroxy-2-methylpyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Understanding Potential Impurities
The impurity profile of synthesized this compound is intrinsically linked to its synthetic route. A common and efficient method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., acetaldehyde), and a nitrogen source (e.g., ammonia).
Potential Impurities from Hantzsch Synthesis:
-
Unreacted Starting Materials: Residual ethyl acetoacetate, acetaldehyde, and ammonia.
-
Intermediates: Incompletely cyclized or oxidized dihydropyridine intermediates.
-
By-products: Symmetrically substituted pyridines formed from the self-condensation of starting materials.
-
Degradation Products: Primarily formed through oxidation and photodegradation, leading to various oxidized pyridine species.
A thorough understanding of these potential impurities is crucial for developing and validating a robust, stability-indicating analytical method.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution for separating a wide range of organic molecules, excellent quantitative accuracy and precision, widely available.[1] | Requires chromophoric analytes, may require derivatization for some impurities, potential for co-elution. | 98.0% - 99.9% |
| GC-MS | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | High sensitivity for volatile impurities (e.g., residual solvents), provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility. | >99.0% for volatile analytes |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.[2] | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information, non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap in complex mixtures. | 95.0% - 100% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This proposed method is adapted from established protocols for similar pyridine derivatives and is designed to be a stability-indicating assay for this compound.[1][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the hydroxypyridine chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination, a calibration curve should be constructed using the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile impurities and potential by-products in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound in 10 mL of dichloromethane to a concentration of 2 mg/mL.
-
Vortex the solution to ensure homogeneity.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of the purity of this compound without the need for a specific standard of the analyte itself.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard (e.g., maleic anhydride)
-
This compound sample
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh an appropriate amount of the internal standard into the same tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Gently vortex to ensure complete dissolution.
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparison with Alternatives
In drug development, structurally similar compounds may be used as alternative building blocks. A common alternative to this compound is 2,4-Lutidine (2,4-dimethylpyridine).
| Compound | Structure | Key Applications in Drug Development | Primary Purity Assessment Method | Common Impurities |
| This compound | This compound | Intermediate in the synthesis of various APIs, including kinase inhibitors and other heterocyclic scaffolds. | HPLC, GC-MS, qNMR | Unreacted starting materials, isomeric pyridines, oxidation products. |
| 2,4-Lutidine | 2,4-dimethylpyridine | Non-nucleophilic base in organic synthesis, starting material for more complex pyridine derivatives. | GC-FID/MS | Other lutidine isomers (e.g., 2,6-lutidine, 3,5-lutidine), residual starting materials from its synthesis (e.g., from coal tar). |
The purity of 2,4-Lutidine is typically assessed by Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS due to its volatile nature. The primary focus is on separating it from other isomeric lutidines.
Visualizing the Workflow
Caption: Workflow for the purity assessment of this compound.
Caption: Relationship between synthesis, impurities, and analytical methods.
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthesized this compound is a critical decision in the drug development process. HPLC-UV offers a robust and versatile method for routine purity analysis and stability studies. GC-MS is invaluable for the detection and identification of volatile impurities and by-products. qNMR provides a powerful, non-destructive method for absolute purity determination without the need for a specific reference standard. A comprehensive purity assessment will often involve a combination of these techniques to provide a complete picture of the impurity profile. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and ensure the quality of their synthesized materials.
References
comparative study of the chelating properties of hydroxypyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
Hydroxypyridinone (HP) derivatives represent a significant class of chelating agents, renowned for their high affinity and selectivity for trivalent metal ions, particularly iron (Fe³⁺).[1][2] This guide provides a comprehensive comparison of the chelating properties of various hydroxypyridinone derivatives, with a special focus on their application in iron chelation therapy. We present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate objective comparison and support further research and development in this field.
Quantitative Comparison of Chelating Properties
The efficacy of a chelating agent is primarily determined by its stability constant (log K) and its pM value. The stability constant indicates the strength of the bond between the chelator and the metal ion, while the pM value (e.g., pFe³⁺) provides a more biologically relevant measure of the chelator's effectiveness at physiological pH (7.4).[3] A higher pFe³⁺ value signifies a more potent chelator under physiological conditions.[3]
Below is a comparative summary of the iron chelation properties of selected hydroxypyridinone derivatives and other clinically relevant iron chelators.
| Chelator/Derivative | Type | log β (Fe³⁺) | pFe³⁺ | Key Characteristics |
| Deferiprone (DFP) | 3-Hydroxy-4-pyridinone (Bidentate) | ~37 | 20.6 | Orally active, clinically approved for iron overload. Shows good cardiac iron removal.[4][5] |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | 3-Hydroxy-4-pyridinone Derivative | - | 22.0 | Demonstrates a noticeably higher pFe³⁺ value than deferiprone.[5] |
| CP51 (ether derivative) | 3-Hydroxypyridin-4-one Derivative | - | - | Reported as the most active compound with the best toxicity/activity ratio in a comparative study. |
| CP21 (ethyl derivative) | 3-Hydroxypyridin-4-one Derivative | - | - | Showed high activity and low toxicity in preclinical studies. |
| 3,4,3-LI(1,2-HOPO) | 1-Hydroxy-2-pyridinone (Octadentate) | 43.5 (for Pu⁴⁺) | - | Exhibits extremely high affinity for tetravalent actinides like Plutonium (Pu⁴⁺).[6][7] |
| Deferoxamine (DFO) | Hexadentate Siderophore | ~30.6 | 26.5 | Administered parenterally, considered a "gold standard" for iron chelation.[6][8] |
| Deferasirox (DFX) | Tridentate | ~34 | - | Orally active, once-daily dosing.[9] |
Note: Values can vary slightly depending on experimental conditions. Data for DFO and DFX are compiled from established literature for comparative purposes.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chelating agents. Below are methodologies for key experiments cited in the evaluation of hydroxypyridinone derivatives.
Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes.[3] The workflow involves titrating a solution containing the ligand and the metal ion with a strong base and monitoring the pH changes to calculate the formation constants.[3]
Materials and Reagents:
-
Hydroxypyridinone derivative (ligand)
-
Metal salt (e.g., FeCl₃)
-
Standardized strong acid (e.g., HCl)
-
Standardized, carbonate-free strong base (e.g., NaOH) solution
-
Background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength
-
High-purity deionized water (purged with an inert gas to remove CO₂)
-
Calibrated pH meter and electrode
Procedure:
-
Solution Preparation: Prepare solutions of the ligand, metal salt, acid, and base of known concentrations in the background electrolyte solution.
-
Titration of Ligand (for pKa determination):
-
Pipette a known volume of the ligand solution into a titration vessel.
-
Add a known volume of standardized acid.
-
Titrate the solution with the standardized base solution, recording the pH after each addition of the titrant.
-
-
Titration of Metal-Ligand Complex:
-
Prepare solutions containing the ligand and the metal ion at different molar ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal).
-
Titrate these solutions with the standardized base, following the same procedure as for the ligand titration.
-
-
Data Analysis: The collected titration data (volume of titrant vs. pH) is processed using specialized software to calculate the protonation constants (pKa) of the ligand and the stability constants (log β) of the metal-ligand complexes.
Protocol 2: In Vivo Evaluation of Iron Chelation Efficacy in an Animal Model
In vivo studies using animal models are essential for evaluating the pharmacological efficacy of a chelating agent.[1] A common model involves inducing iron overload in rodents and then measuring the amount of iron excreted following chelator administration.[10][11]
Animal Model:
-
Species: Wistar rats or Balb/c mice are commonly used.[12]
Procedure:
-
Induction of Iron Overload:
-
Administer a source of iron (e.g., iron dextran) via intraperitoneal injection to the animals to induce iron overload.
-
Alternatively, for specific studies, radioiron (⁵⁹Fe) can be used to trace the mobilized iron.[11]
-
-
Chelator Administration:
-
Administer the hydroxypyridinone derivative to the iron-overloaded animals. The route of administration (e.g., oral gavage, injection) should be relevant to the intended clinical use.[4]
-
-
Sample Collection:
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).[4]
-
-
Quantification of Iron Excretion:
-
Measure the iron content in the collected urine and feces using methods such as atomic absorption spectroscopy or, in the case of radioiron, a gamma counter.[4]
-
-
Data Analysis: The efficacy of the chelator is determined by comparing the amount of iron excreted by the treated group to that of a control group that did not receive the chelator.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: General experimental workflow for an in vivo iron chelation study.
Caption: Mechanism of action for hydroxypyridinone iron chelators.
Conclusion
Hydroxypyridinone derivatives, particularly the 3-hydroxy-4-pyridinones, are a versatile and potent class of iron chelators.[1][13] The clinically approved drug, Deferiprone, has paved the way for the development of new analogues with potentially improved efficacy and safety profiles.[4] The comparative data and detailed protocols provided in this guide aim to equip researchers and drug development professionals with the necessary information to objectively evaluate and advance the development of novel hydroxypyridinone-based chelating agents for various therapeutic applications. The continuous exploration of these compounds holds significant promise for addressing conditions related to metal overload and toxicity.[3]
References
- 1. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mail.actamedindones.org [mail.actamedindones.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Hydroxy-2-methylpyridine: A Guide for Laboratory Professionals
The proper disposal of 4-Hydroxy-2-methylpyridine is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not immediately available, a closely related isomer, 2-Hydroxy-4-methylpyridine, is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]. Therefore, it is prudent to handle this compound with similar precautions.
Personal Protective Equipment (PPE) required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a dust mask (e.g., N95) is recommended.
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled in accordance with institutional and local guidelines.[2]
-
Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste. This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, or absorbent pads.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals should be stored separately to prevent dangerous reactions.
-
-
Containerization:
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred for hazardous waste as long as they are compatible with the chemical.[2]
-
The container must be in good condition, with a secure, leak-proof lid. Keep the container closed at all times except when adding waste.
-
For liquid waste, ensure the container is designed for liquids to prevent leaks.
-
-
Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste. For mixtures, list all components.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
Check the appropriate hazard pictograms (e.g., irritant).
-
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the sink or in the regular trash.[2]
-
Follow all instructions provided by the EHS department for the final disposal procedure. The standard recommendation is to dispose of the contents and container at an approved waste disposal plant.[2]
-
Disposal of Empty Containers
-
An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the container. The clean, empty container can then typically be disposed of in the regular trash, but confirm this with your institutional guidelines.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste.
| Parameter | Guideline |
| pH Range for Neutralization | For corrosive waste, neutralize to a pH between 6.0 and 8.0 before disposal (if permitted by local regulations and no other hazardous materials are present). |
| Satellite Accumulation Limits | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Container Rinsing | For triple-rinsing, use a solvent amount equal to approximately 5% of the container's volume for each rinse. |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxy-2-methylpyridine
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-methylpyridine. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on its isomers, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye damage or irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation Level | Required PPE |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, standard laboratory coat, nitrile or neoprene gloves.[6] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles and face shield, chemical-resistant laboratory coat or apron, nitrile or neoprene gloves.[2][6] |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves. |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][8] |
Handling and Storage
Proper handling and storage are essential to minimize risks.
Handling:
-
Work within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Ground and secure containers when transferring material to prevent static discharge.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[10][11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12][13]
Waste Segregation and Collection:
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[13]
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[12][13]
-
Contaminated PPE: Dispose of in a designated hazardous waste container.[13]
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Harmful," "Irritant").[13]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[12]
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. 5-羟基-2-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Hydroxy-2-methylpyridine 99 1121-25-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

